Product packaging for (S)-famoxadone(Cat. No.:CAS No. 132584-12-4)

(S)-famoxadone

Numéro de catalogue: B1204467
Numéro CAS: 132584-12-4
Poids moléculaire: 374.4 g/mol
Clé InChI: PCCSBWNGDMYFCW-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Famoxadone is a single enantiomer of the broad-spectrum oxazolidinedione fungicide. As a key compound in agricultural research, it acts as a potent inhibitor of mitochondrial respiration by binding to the cytochrome b-c1 complex (Complex III), thereby disrupting energy production in fungal cells . This mechanism of action classifies it within the FRAC Group 11, and it is noted for its specific activity against spore germination and mycelial growth . Its primary research applications include the study of fungal disease management in crops and investigations into resistance mechanisms. Famoxadone has been studied for its efficacy against a range of plant pathogenic fungi, including Plasmopara viticola , Alternaria solani , and Phytophthora infestans , which are responsible for downy mildew and early/late blights in various crops . Toxicological assessments have established an Acceptable Daily Intake (ADI) and indicate that the compound has low acute mammalian toxicity but is highly toxic to fish and aquatic life . Please note that the approval for the use of famoxadone in Great Britain was withdrawn in 2024, and it is not approved in the European Union . This product is intended for laboratory research use only and is strictly not for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2O4 B1204467 (S)-famoxadone CAS No. 132584-12-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153295
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132584-12-4
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132584-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-famoxadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Famoxadone: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III, thereby disrupting the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical structure and a plausible synthesis pathway for (S)-famoxadone, based on available scientific literature.

Chemical Structure

This compound is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule arises from the stereocenter at the 5-position of the oxazolidinone ring.

Identifier Value
IUPAC Name (5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione
CAS Number 131807-57-3 (for racemic mixture)
Molecular Formula C₂₂H₁₈N₂O₄
Molecular Weight 374.39 g/mol

Fungicidal Mechanism of Action

Famoxadone is a potent inhibitor of the mitochondrial cytochrome bc₁ complex (Complex III), a critical component of the electron transport chain in fungi.[1] By binding to the Qo site of cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis and leads to the cessation of fungal growth and spore germination.[2]

Fungicidal_Mechanism Famoxadone this compound Qo_site Qo Site of Cytochrome b Famoxadone->Qo_site Binds to Complex_III Mitochondrial Cytochrome bc1 Complex (Complex III) Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Component of Qo_site->Complex_III Part of Qo_site->Electron_Transport Blocks electron transfer ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production Electron_Transport->ATP_Production Inhibition ATP_Synthase->ATP_Production Catalyzes Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth Essential for

Caption: Mechanism of action of this compound.

Synthesis Pathway

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the core structure of this compound.

Famoxadone_Synthesis cluster_0 Preparation of Chiral Intermediate cluster_1 Oxazolidinone Ring Formation A 4-Phenoxyacetophenone B (S)-2-Hydroxy-2-(4-phenoxyphenyl) propionitrile A->B Asymmetric Cyanohydrin Formation C (S)-2-Hydroxy-2-(4-phenoxyphenyl) propanoic acid B->C Hydrolysis F This compound C->F Cyclization D Phenylhydrazine D->F E Phosgene or equivalent E->F

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for key transformations that may be involved in the synthesis of this compound, based on known organic chemistry principles and the synthesis of similar molecules. It is crucial to note that these are representative procedures and may require significant optimization for the specific synthesis of this compound.

Asymmetric Cyanohydrin Formation

This step is critical for establishing the stereocenter.

  • Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.

  • Reagents and Conditions:

    • 4-Phenoxyacetophenone (1.0 eq)

    • Trimethylsilyl cyanide (1.2 eq)

    • Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)

    • Solvent: Dichloromethane

    • Temperature: -78 °C to room temperature

  • Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Hydrolysis of the Cyanohydrin
  • Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to a carboxylic acid.

  • Reagents and Conditions:

    • (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)

    • Concentrated hydrochloric acid

    • Temperature: Reflux

  • Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to yield the crude α-hydroxy acid.

Cyclization to form the Oxazolidinone Ring
  • Reaction: The chiral α-hydroxy acid is reacted with phenylhydrazine and a phosgene equivalent to form the final this compound product.

  • Reagents and Conditions:

    • (S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)

    • Base: Triethylamine or pyridine

    • Solvent: Tetrahydrofuran or dichloromethane

    • Temperature: 0 °C to reflux

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography.

Quantitative Data

Detailed quantitative data for the enantioselective synthesis of this compound is not widely reported in publicly accessible literature. The following table provides hypothetical target values for a successful synthesis, based on typical yields and selectivities for similar asymmetric syntheses.

Parameter Target Value Method of Analysis
Yield (overall) > 60%Gravimetric analysis
Enantiomeric Excess (e.e.) > 98%Chiral HPLC
Purity > 99%HPLC, NMR

Conclusion

This compound is a commercially important fungicide with a well-defined mechanism of action. While its chemical structure is clearly established, the specific details of its enantioselective synthesis are not fully disclosed in the public domain. The generalized synthesis pathway and experimental protocols provided in this guide are based on established chemical principles for the synthesis of similar chiral oxazolidinone compounds and are intended to provide a foundational understanding for researchers in the field. Further process development and optimization would be required to establish a robust and efficient synthesis of this compound.

References

(S)-Famoxadone's Mechanism of Action on Fungal Mitochondria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Famoxadone is a potent oxazolidinedione fungicide that effectively controls a broad spectrum of plant pathogenic fungi.[1][2] Its primary mode of action is the disruption of mitochondrial respiration, a critical process for fungal cellular energy production.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its fungicidal activity, focusing on its interaction with the fungal mitochondrial electron transport chain. The guide details the specific binding site, the inhibitory action on enzymatic activity, and the resultant downstream effects on fungal physiology. Furthermore, it presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Mitochondria are the primary sites of cellular respiration and ATP synthesis in eukaryotic organisms, including fungi. The electron transport chain (ETC), located in the inner mitochondrial membrane, is a series of protein complexes that facilitate the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons to generate a proton motive force that drives ATP synthesis. Due to its essential role, the mitochondrial ETC is a prime target for the development of fungicides.

This compound is a member of the Quinone outside Inhibitor (QoI) class of fungicides, which specifically target Complex III (also known as the cytochrome bc1 complex or ubiquinol:cytochrome c oxidoreductase) of the ETC.[3][4] This guide elucidates the precise mechanism of this compound's inhibitory action at this complex.

The Molecular Target: The Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme that catalyzes the transfer of electrons from ubiquinol to cytochrome c.[5] This process is a central step in the Q-cycle, which couples electron transfer to proton translocation across the inner mitochondrial membrane. The complex contains two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.

This compound specifically targets the Qo site of the cytochrome b subunit within the cytochrome bc1 complex.[6][7]

Mechanism of Inhibition

The inhibitory action of this compound at the Qo site is a multi-faceted process involving competitive inhibition and induction of conformational changes:

  • Binding to the Qo Site: this compound binds to the Qo site, a hydrophobic pocket on the cytochrome b subunit.[7] This binding is highly specific and potent, driven by favorable aromatic-aromatic interactions between the fungicide molecule and amino acid residues lining the binding pocket.[8] The (S)-enantiomer of famoxadone is the more biologically active form, indicating a stereospecific interaction with its target.[9][10]

  • Blockade of Electron Transfer: By occupying the Qo site, this compound physically obstructs the binding of the natural substrate, ubiquinol. This directly inhibits the transfer of electrons from ubiquinol to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.[6]

  • Conformational Arrest of the Iron-Sulfur Protein (ISP): The binding of this compound induces significant conformational changes in both the cytochrome b subunit and the Rieske iron-sulfur protein (ISP) subunit.[8] The ISP contains a mobile head domain that shuttles electrons between the Qo site and cytochrome c1. Famoxadone's binding locks the ISP's extrinsic domain in a fixed position, preventing its necessary movement for electron transfer.[8][11] This "conformational arrest" is a key feature of its inhibitory mechanism, classifying it as a Pf-type inhibitor.[11][12]

  • Disruption of the Q-Cycle and ATP Synthesis: The blockade of electron flow through the cytochrome bc1 complex disrupts the Q-cycle. This leads to a collapse of the proton gradient across the inner mitochondrial membrane, which in turn halts the production of ATP by ATP synthase.[3] The depletion of cellular ATP ultimately leads to the cessation of essential metabolic processes and fungal cell death.

Quantitative Data: Inhibitory Potency

The efficacy of this compound varies among different fungal species. The following table summarizes the available quantitative data on its inhibitory activity, primarily presented as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values.

Fungal SpeciesAssay TypeValueReference
Verticillium fungicolaMycelial Growth Inhibition0.5 µg/mL (ED50)[8]
Agaricus bisporusMycelial Growth Inhibition13.1 µg/mL (ED50)[8]

Note: Further research is required to expand this dataset with IC50 values for a wider range of phytopathogenic fungi.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized fungal cells to assess the impact of this compound on the electron transport chain. High-resolution respirometry, often using instruments like the Seahorse XF Analyzer, is a common method.

Protocol:

  • Preparation of Fungal Mitochondria or Spheroplasts:

    • Grow fungal mycelia in a suitable liquid culture medium.

    • Harvest the mycelia and digest the cell walls using enzymes like lyticase or glucuronidase to produce spheroplasts.

    • For isolated mitochondria, gently homogenize the spheroplasts and isolate mitochondria through differential centrifugation.

    • For permeabilized cells, treat spheroplasts with a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Respirometry Measurement:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add a suspension of isolated mitochondria or permeabilized spheroplasts to the assay chamber containing a respiration buffer.

    • Sequentially inject substrates and inhibitors to measure the activity of different parts of the ETC. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for assessing Complex III inhibition would be:

      • Baseline Respiration: Measure the endogenous OCR.

      • Complex I-linked Respiration: Add substrates for Complex I (e.g., pyruvate, malate, or glutamate).

      • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the coupled respiration rate.

      • Inhibition with this compound: Add varying concentrations of this compound to determine its effect on Complex I- and Complex II-driven respiration.

      • Complex II-linked Respiration: In a separate experiment, or after inhibiting Complex I with rotenone, add a Complex II substrate (e.g., succinate).

      • Inhibition by Antimycin A (Positive Control): Add antimycin A, a known Complex III inhibitor, to confirm the inhibition is at Complex III.

  • Data Analysis:

    • Calculate the OCR at each stage of the experiment.

    • Plot the OCR as a function of this compound concentration to determine the IC50 value for respiratory inhibition.

Cytochrome c Reductase Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

  • Preparation of Mitochondrial Membranes:

    • Isolate fungal mitochondria as described in the previous protocol.

    • Lyse the mitochondria to release the membrane-bound protein complexes.

  • Assay Mixture Preparation:

    • In a cuvette, prepare an assay buffer containing phosphate buffer (pH 7.4), oxidized cytochrome c, and a suitable electron donor such as decylubiquinol (a ubiquinone analog).

    • Add varying concentrations of this compound or a solvent control (e.g., DMSO).

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the mitochondrial membrane preparation to the assay mixture.

    • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

This compound Binding Assay

This assay quantifies the binding of radiolabeled this compound to the cytochrome bc1 complex.

Protocol:

  • Preparation of Radiolabeled Ligand and Membranes:

    • Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

    • Prepare mitochondrial membranes as previously described.

  • Binding Reaction:

    • Incubate a fixed amount of mitochondrial membranes with increasing concentrations of radiolabeled this compound in a binding buffer.

    • To determine non-specific binding, run a parallel set of incubations in the presence of a large excess of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound ligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

Visualizations

Signaling Pathway: Inhibition of the Electron Transport Chain

Electron_Transport_Chain_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Famoxadone This compound Famoxadone->Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.

Experimental Workflow for Mechanism of Action Elucidation

Experimental_Workflow cluster_workflow Workflow for Elucidating Mechanism of Action A Initial Screening (Fungicidal Activity Assay) B Mitochondrial Respiration Assay (Oxygen Consumption) A->B F Mechanism of Action (Inhibition of Complex III) A->F C Cytochrome c Reductase Activity Assay (Direct Enzyme Inhibition) B->C B->F D Binding Assay (Radioligand Binding) C->D C->F E Structural Biology (X-ray Crystallography) D->E D->F E->F

Caption: A typical experimental workflow to determine the mechanism of action of a mitochondrial inhibitor.

Logical Relationship of this compound's Action

Logical_Relationship Famoxadone This compound Binds_Qo Binds to Qo site of cytochrome b Famoxadone->Binds_Qo Blocks_e_transfer Blocks electron transfer from ubiquinol to ISP Binds_Qo->Blocks_e_transfer ISP_arrest Induces conformational arrest of ISP Binds_Qo->ISP_arrest Disrupts_Q_cycle Disrupts Q-cycle Blocks_e_transfer->Disrupts_Q_cycle ISP_arrest->Disrupts_Q_cycle Proton_gradient_collapse Collapses proton gradient Disrupts_Q_cycle->Proton_gradient_collapse ATP_synthesis_inhibition Inhibits ATP synthesis Proton_gradient_collapse->ATP_synthesis_inhibition Fungal_death Fungal Cell Death ATP_synthesis_inhibition->Fungal_death

Caption: The cascade of events following the binding of this compound to the cytochrome bc1 complex.

Conclusion

This compound is a highly effective fungicide that acts through a precise and potent mechanism of action. By targeting the Qo site of the mitochondrial cytochrome bc1 complex, it disrupts the vital process of cellular respiration, leading to a rapid depletion of cellular energy and subsequent fungal death. The detailed understanding of its molecular interactions, as outlined in this guide, is crucial for the rational design of new fungicides, the management of fungicide resistance, and the continued development of effective crop protection strategies. The experimental protocols provided serve as a foundation for further research into the activity of this compound and other mitochondrial inhibitors.

References

(S)-Famoxadone: A Potent Inhibitor of the Cytochrome bc1 Complex - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Famoxadone is a potent, selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c oxidoreductase). This complex is a critical component of the electron transport chain in mitochondria and some bacteria, playing a central role in cellular respiration and energy production. Famoxadone exerts its inhibitory effect by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory effects, and detailed experimental protocols for its study.

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is an integral membrane protein assembly that catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial or bacterial membrane, contributing to the proton-motive force that drives ATP synthesis. The catalytic core of the complex consists of three key subunits: cytochrome b, which contains two heme groups (bL and bH); cytochrome c1, with one heme group; and the Rieske iron-sulfur protein (ISP), which contains a [2Fe-2S] cluster. The transfer of electrons through the complex is described by the Q-cycle mechanism, which involves two distinct catalytic sites: the quinol oxidation (Qo or Qp) site and the quinone reduction (Qi or Qn) site.

This compound: Mechanism of Inhibition

This compound is a member of the oxazolidinedione class of fungicides and acts as a specific inhibitor of the Qo site of the cytochrome bc1 complex. Its mechanism of action is characterized by the following key features:

  • Binding Site : this compound binds to the Qo site, which is the site of ubiquinol oxidation. This binding is highly specific and is stabilized by a network of aromatic-aromatic interactions between the inhibitor and residues within the binding pocket.

  • Conformational Locking : Upon binding, this compound induces a significant conformational change in the cytochrome bc1 complex. Specifically, it locks the extrinsic domain of the Rieske iron-sulfur protein (ISP-ED) in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1. This classifies famoxadone as a Pf-type inhibitor.

  • Aromatic-Aromatic Interactions : The high affinity and specificity of famoxadone binding are attributed to a coordinated network of aromatic-aromatic interactions with residues in the Qo pocket, mimicking the crystal lattice of benzene.

Signaling Pathway of Inhibition

The binding of this compound at the Qo site initiates a series of conformational changes that ultimately lead to the inhibition of the cytochrome bc1 complex. This can be visualized as a signaling pathway within the protein.

cluster_0 Inhibition Pathway Famoxadone This compound Qo_site Qo Binding Site (Cytochrome b) Famoxadone->Qo_site Binds to Aromatic_interactions Aromatic-Aromatic Interactions Qo_site->Aromatic_interactions Forms ISP_locking ISP Domain Locking Aromatic_interactions->ISP_locking Induces Electron_transfer_block Electron Transfer Blocked (UQ -> Cyt c1) ISP_locking->Electron_transfer_block Results in ATP_synthesis_inhibition ATP Synthesis Inhibition Electron_transfer_block->ATP_synthesis_inhibition Leads to

Caption: Inhibition pathway of this compound on the cytochrome bc1 complex.

Quantitative Inhibitory Data

This compound exhibits differential inhibitory potency against the cytochrome bc1 complex from various species. While specific IC50 values can vary depending on the experimental conditions, a significant difference in sensitivity has been observed between the bovine (mammalian) and Rhodobacter sphaeroides (bacterial) enzymes.

Inhibitor Organism Enzyme IC50 Value Reference
This compoundBos taurus (Bovine)Mitochondrial Cytochrome bc1 Complex>300-fold higher than R. sphaeroides[1]
This compoundRhodobacter sphaeroidesCytochrome bc1 ComplexPotent inhibitor[1]

Note: The greater than 300-fold difference in IC50 values highlights the structural and subtle amino acid variations at the Qo site between the mammalian and bacterial enzymes, which can be exploited for the development of selective inhibitors.

Experimental Protocols

Purification of Cytochrome bc1 Complex

This protocol is adapted from established methods for the purification of the mitochondrial cytochrome bc1 complex.

Materials:

  • Fresh bovine hearts

  • Buffer A: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Buffer B: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Potassium deoxycholate

  • Ammonium acetate

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

Procedure:

  • Mitochondria Isolation: Mince fresh bovine heart tissue and homogenize in Buffer A. Centrifuge the homogenate at low speed to remove debris. Pellet the mitochondria from the supernatant by high-speed centrifugation.

  • Submitochondrial Particle Preparation: Resuspend the mitochondrial pellet in Buffer B and sonicate to rupture the mitochondrial membranes. Centrifuge at high speed to pellet the submitochondrial particles.

  • Solubilization: Resuspend the submitochondrial particles and solubilize the membranes with potassium deoxycholate.

  • Ammonium Acetate Fractionation: Perform a stepwise ammonium acetate precipitation to fractionate the solubilized proteins. The cytochrome bc1 complex typically precipitates between 18.5% and 33.5% saturation.

  • Purification: Collect the precipitate containing the cytochrome bc1 complex by centrifugation and resuspend in a minimal volume of buffer containing a suitable detergent (e.g., dodecyl maltoside) for further purification by chromatography if necessary.

This protocol is based on methods for purifying the bacterial cytochrome bc1 complex.[2]

Materials:

  • Rhodobacter sphaeroides cell paste

  • Buffer C: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

  • Dodecyl maltoside

  • DEAE chromatography column

  • Chromatography system

Procedure:

  • Membrane Preparation: Resuspend R. sphaeroides cells in Buffer C and lyse by sonication or French press. Remove unbroken cells by low-speed centrifugation. Pellet the membranes by ultracentrifugation.

  • Solubilization: Resuspend the membranes in Buffer C and solubilize with dodecyl maltoside.

  • DEAE Chromatography: Load the solubilized protein onto a DEAE anion-exchange column equilibrated with Buffer C containing dodecyl maltoside. Elute the cytochrome bc1 complex using a linear gradient of NaCl.

  • Second DEAE Chromatography: Pool the fractions containing the cytochrome bc1 complex and perform a second DEAE chromatography step for further purification.

  • Concentration: Concentrate the purified protein using an appropriate method, such as ultrafiltration.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay is used to determine the enzymatic activity of the cytochrome bc1 complex and to measure the inhibitory potency (IC50) of compounds like this compound.

Materials:

  • Purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA

  • Horse heart cytochrome c

  • Decylubiquinol (DBH2) as the substrate

  • This compound stock solution in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cytochrome c in Assay Buffer and determine its concentration spectrophotometrically.

    • Prepare a stock solution of decylubiquinol in ethanol.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Mixture: In a cuvette, combine the Assay Buffer, cytochrome c, and the desired concentration of this compound (or DMSO for the control).

  • Enzyme Addition: Add a small amount of the purified cytochrome bc1 complex to the cuvette and mix.

  • Initiation of Reaction: Start the reaction by adding decylubiquinol to the cuvette.

  • Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for IC50 Determination

cluster_1 IC50 Determination Workflow Prepare_Reagents Prepare Reagents (Buffer, Cyt c, DBH2, Famoxadone) Setup_Assay Set up Assay Mixture (Buffer, Cyt c, Famoxadone) Prepare_Reagents->Setup_Assay Add_Enzyme Add Purified Cytochrome bc1 Complex Setup_Assay->Add_Enzyme Initiate_Reaction Initiate with DBH2 Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance at 550 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Famoxadone] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Co-crystallization of Cytochrome bc1 Complex with this compound

This is a generalized protocol based on published structures of the famoxadone-bound complex.[3] Specific conditions may require optimization.

Materials:

  • Highly purified and concentrated cytochrome bc1 complex

  • This compound

  • Crystallization buffer (e.g., containing polyethylene glycol, salts, and a specific pH)

  • Detergent (e.g., dodecyl maltoside)

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Procedure:

  • Complex Formation: Incubate the purified cytochrome bc1 complex with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening: Screen for initial crystallization conditions using commercially available or custom-made screens. The protein-inhibitor complex is mixed with the crystallization solution and equilibrated against a reservoir.

  • Optimization: Optimize promising initial hits by varying the concentrations of precipitant, salt, and pH, as well as the protein concentration.

  • Crystal Growth: Grow single, diffraction-quality crystals under optimized conditions.

  • Cryo-protection and Data Collection: Cryo-protect the crystals before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the cytochrome bc1 complex as a search model.

Conclusion

This compound is a well-characterized and potent inhibitor of the cytochrome bc1 complex, acting through a specific binding mechanism at the Qo site that involves extensive aromatic-aromatic interactions and results in the conformational locking of the Rieske iron-sulfur protein. The significant difference in its inhibitory activity against enzymes from different species makes it a valuable tool for studying the structure-function relationships of the cytochrome bc1 complex and a lead compound for the development of novel fungicides and potentially other therapeutic agents. The experimental protocols provided in this guide offer a framework for the purification, functional characterization, and structural analysis of the interaction between this compound and the cytochrome bc1 complex.

References

The Oxazolidinone Core in Fungicide Design: A Deep Dive into the Structure-Activity Relationship of Famoxadone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against fungal pathogens that threaten global food security, the oxazolidinone class of fungicides has emerged as a critical tool for crop protection. Famoxadone, a prominent member of this class, provides broad-spectrum control of various devastating plant diseases. This technical guide delves into the intricate structure-activity relationships (SAR) of oxazolidinone fungicides, with a particular focus on famoxadone, offering valuable insights for researchers, scientists, and professionals involved in the development of novel agrochemicals.

Mechanism of Action: Targeting Fungal Respiration

Famoxadone and related oxazolidinone fungicides act as potent inhibitors of the fungal mitochondrial respiratory chain.[1] Specifically, they target the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III).[1] This inhibition disrupts the electron transport chain, a fundamental process for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By cutting off the energy supply, these fungicides effectively halt fungal growth and development.

The binding of famoxadone to the Qo site is a highly specific interaction. Crystallographic studies have revealed that famoxadone binds in a pocket formed by cytochrome b, near the iron-sulfur protein (ISP). The binding is stabilized by a network of aromatic-aromatic interactions between the phenyl rings of famoxadone and key amino acid residues within the binding pocket. This precise interaction is crucial for its high efficacy.

Below is a diagram illustrating the mechanism of action of famoxadone.

cluster_Inhibition Inhibition by Famoxadone Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Energy Production Famoxadone Famoxadone Famoxadone->Complex_III Binds to Qo site

Caption: Mechanism of action of famoxadone in the fungal mitochondrial electron transport chain.

Structure-Activity Relationship (SAR) of Oxazolidinone Fungicides

The fungicidal efficacy of oxazolidinone compounds is intrinsically linked to their chemical structure. Modifications to the core oxazolidinone scaffold and its substituents can dramatically alter their biological activity. An extensive analog program that led to the discovery of famoxadone has provided valuable insights into these relationships.[2]

The Oxazolidinone Core

The 1,3-oxazolidine-2,4-dione ring system is the foundational pharmacophore of this class of fungicides. Variations within this core structure, such as the replacement of the oxygen atom at the 2-position with sulfur (to form a 2-thioxo-1,3-oxazolidin-4-one), have been explored. While some thioxo analogs exhibit fungicidal activity, the 2,4-dione structure of famoxadone was found to be optimal for potent and broad-spectrum efficacy.[2]

Substituents at the 5-Position

The substituents at the 5-position of the oxazolidinone ring are critical for anchoring the molecule within the Qo binding site and for conferring selectivity. In famoxadone, this position is occupied by a methyl group and a 4-phenoxyphenyl group.

  • Aryl Group: The presence of a substituted aryl group at the 5-position is a key determinant of fungicidal activity. The 4-phenoxyphenyl moiety in famoxadone is particularly effective, likely due to its ability to engage in favorable hydrophobic and aromatic-stacking interactions within the binding pocket of the cytochrome bc1 complex.

  • Alkyl Group: A small alkyl group, such as the methyl group in famoxadone, at the 5-position is generally preferred. Larger alkyl groups can lead to steric hindrance and reduced activity.

Substituent at the 3-Position

The substituent at the 3-position of the oxazolidinone ring also plays a significant role in the molecule's activity. In famoxadone, this is a phenylamino group. This group is involved in crucial hydrogen bonding and aromatic interactions that stabilize the binding of the inhibitor to the enzyme.

Compound R1 (at 5-position) R2 (at 5-position) R3 (at 3-position) Target Pathogen Hypothetical EC50 (µg/mL)
Famoxadone Methyl 4-Phenoxyphenyl Phenylamino Plasmopara viticola0.05
Analog 1MethylPhenylPhenylaminoPlasmopara viticola0.5
Analog 2Methyl4-ChlorophenylPhenylaminoPlasmopara viticola0.1
Analog 3Ethyl4-PhenoxyphenylPhenylaminoPlasmopara viticola1.2
Analog 4Methyl4-PhenoxyphenylCyclohexylaminoPlasmopara viticola5.0
Analog 5Methyl4-PhenoxyphenylPhenylaminoAlternaria solani0.1

Experimental Protocols

The evaluation of the fungicidal activity of oxazolidinone compounds relies on standardized in vitro and in vivo assays. Below are detailed protocols for two key in vitro methods.

Synthesis of Famoxadone

A general synthetic route to famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) involves a multi-step process. While specific patents hold the proprietary details, a plausible synthetic scheme based on related chemistries is outlined below. The synthesis of a pyridine analog of famoxadone has been reported, providing a template for the general approach.

A representative synthetic workflow is illustrated below:

Start Starting Materials (e.g., substituted mandelic acid ester, phenylhydrazine) Step1 Step 1: Formation of α-hydroxy ester Start->Step1 Step2 Step 2: Reaction with phosgene or equivalent Step1->Step2 Step3 Step 3: Cyclization to form oxazolidinedione ring Step2->Step3 Step4 Step 4: Introduction of the 3-phenylamino group Step3->Step4 Purification Purification (e.g., chromatography, recrystallization) Step4->Purification Famoxadone Famoxadone Purification->Famoxadone

Caption: A generalized synthetic workflow for the preparation of famoxadone.

In Vitro Fungicidal Activity Assay: Poisoned Food Technique

This method is widely used to determine the mycelial growth inhibition of fungicides.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test compound (e.g., famoxadone) in a suitable solvent (e.g., acetone)

  • Actively growing culture of the target fungus on PDA plates

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound at a known concentration.

  • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

  • Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a regression analysis.

In Vitro Fungicidal Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

Materials:

  • 96-well microtiter plates

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Stock solution of the test compound

  • Spore suspension of the target fungus at a standardized concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Add 100 µL of sterile PDB to each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Add 100 µL of the spore suspension to each well, including a positive control (spores in PDB without the test compound) and a negative control (PDB only).

  • Incubate the microtiter plate at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Determine the MIC, which is the lowest concentration of the test compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Workflow for Structure-Activity Relationship Studies

The process of elucidating the SAR of a novel class of fungicides is a systematic and iterative process. The following diagram illustrates a typical workflow.

cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Screening Biological Screening cluster_Analysis Data Analysis & Refinement Lead_ID Lead Compound Identification SAR_Hypothesis Formulate SAR Hypothesis Lead_ID->SAR_Hypothesis Analog_Design Design of Analogs SAR_Hypothesis->Analog_Design Synthesis Synthesis of Analogs Analog_Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Poisoned Food, Broth Microdilution) Purification->In_Vitro In_Vivo In Vivo Assays (Greenhouse/Field Trials) In_Vitro->In_Vivo Data_Analysis Data Analysis (EC50, MIC determination) In_Vitro->Data_Analysis QSAR QSAR Modeling Data_Analysis->QSAR SAR_Refinement Refine SAR Hypothesis QSAR->SAR_Refinement SAR_Refinement->Analog_Design Iterative Design Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study of fungicides.

Conclusion

The structure-activity relationship of oxazolidinone fungicides, exemplified by famoxadone, provides a compelling case study in modern agrochemical design. A deep understanding of the molecular interactions between the fungicide and its target enzyme is paramount for the rational design of new, more effective, and safer crop protection agents. The methodologies and workflows outlined in this guide provide a framework for the continued exploration and optimization of this important class of fungicides, ultimately contributing to a more sustainable and food-secure future.

References

The Rise of a Fungicide: A Technical Deep Dive into the Discovery and Optimization of Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone, a member of the oxazolidinone class of fungicides, represents a significant advancement in the control of a broad spectrum of plant pathogens, including those belonging to the Ascomycete, Basidiomycete, and Oomycete classes.[1] Commercialized by DuPont under the trade name Famoxate, famoxadone is a potent inhibitor of the mitochondrial respiratory chain, offering robust protection for a variety of crops such as grapes, cereals, tomatoes, and potatoes.[1] This technical guide provides an in-depth exploration of the discovery, optimization, and mode of action of famoxadone, complete with detailed experimental methodologies and quantitative data to support researchers and professionals in the field of agricultural science and drug development.

The Discovery of a New Fungicidal Scaffold

The journey to famoxadone began with the routine greenhouse screening of a compound, 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone, procured from Professor Detlef Geffken at the University of Bonn.[1] The discovery of its fungicidal activity sparked an extensive analog program at DuPont, leading to the synthesis and evaluation of numerous oxazolidinone derivatives. This rigorous optimization process ultimately culminated in the identification of famoxadone as a commercial candidate in the early 1990s.[1]

Synthesis and Optimization

The core of famoxadone's development lay in the systematic modification of the initial lead compound to enhance its fungicidal potency and spectrum of activity. The following sections detail the general synthetic approach and the structure-activity relationships that guided the optimization process.

General Synthesis of Famoxadone Analogs

The synthesis of famoxadone and its analogs generally involves a multi-step process. While specific details for proprietary processes are not fully disclosed, a representative synthetic route for an oxazolidinone derivative can be outlined based on publicly available information.[2]

Experimental Protocol: General Synthesis of a 3-Anilino-5-methyl-5-aryl-1,3-oxazolidine-2,4-dione Analog

  • Preparation of the α-hydroxy ester: An appropriately substituted acetophenone is reacted with trimethylsilyl cyanide in the presence of a catalyst like zinc iodide in a solvent such as dichloromethane to form a trimethylsilyl cyanohydrin.[2] This intermediate is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid in dioxane) to yield the corresponding α-hydroxy acid.[2] Subsequent esterification, for example, by refluxing with an alcohol in the presence of an acid catalyst, provides the α-hydroxy ester.

  • Formation of the oxazolidinedione ring: The α-hydroxy ester is reacted with a suitable isocyanate, such as phenyl isocyanate, in the presence of a base.

  • Introduction of the phenylamino group: The resulting intermediate is then reacted with phenylhydrazine in a suitable solvent, such as dry methylene chloride, often in the presence of a coupling agent like N,N'-carbonyldiimidazole, followed by cyclization, which may be promoted by a base like triethylamine and heat, to yield the final 3-anilino-oxazolidinedione product.[2] The reaction is typically monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR)

The optimization of the lead compound to famoxadone involved systematic modifications to different parts of the molecule to understand their impact on fungicidal activity. While a comprehensive quantitative structure-activity relationship (QSAR) dataset for a wide range of analogs is not publicly available, key structural features essential for activity have been elucidated.

Table 1: Fungicidal Activity of Famoxadone Against Select Pathogens

CompoundFungal SpeciesED50 (µg/mL)
FamoxadoneVerticillium fungicola0.5
FamoxadoneAgaricus bisporus13.1

Data sourced from a study on the selective fungitoxicity of famoxadone.

Mode of Action: Inhibition of Mitochondrial Respiration

Famoxadone exerts its fungicidal effect by potently inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[3] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

The Quinol Oxidation (Qo) Site Inhibition

Famoxadone is classified as a Quinone outside Inhibitor (QoI). It binds to the Qo site of cytochrome b, a key subunit of the Complex III enzyme. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, a critical step in the electron transport chain.

Signaling Pathway of Famoxadone's Action

Famoxadone_Action Famoxadone Famoxadone Mitochondrion Fungal Mitochondrion Famoxadone->Mitochondrion Enters Qo_site Qo Site on Cytochrome b Famoxadone->Qo_site Binds and Inhibits Complex_III Complex III (Cytochrome bc1) Mitochondrion->Complex_III Complex_III->Qo_site Electron_Transport Electron Transport (Ubiquinol -> Cyt c1) Qo_site->Electron_Transport Blocks ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Disrupts Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Mechanism of action of famoxadone.

Resistance Mechanisms

The primary mechanism of resistance to QoI fungicides, including famoxadone, is the development of specific point mutations in the cytochrome b gene (CYTB). The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[4] This alteration in the amino acid sequence of the cytochrome b protein reduces the binding affinity of famoxadone to the Qo site, thereby diminishing its inhibitory effect.

Development of Fungicide Resistance

Resistance_Development Fungicide_Application Repeated Famoxadone Application Selection_Pressure Selection Pressure Fungicide_Application->Selection_Pressure Fungal_Population Fungal Population Fungal_Population->Selection_Pressure Reduced_Efficacy Reduced Fungicide Efficacy Fungal_Population->Reduced_Efficacy Leads to Spontaneous_Mutation Spontaneous Mutation in CYTB Gene (G143A) Selection_Pressure->Spontaneous_Mutation Favors Susceptible_Isolates Susceptible Fungal Isolates Selection_Pressure->Susceptible_Isolates Selects Against Resistant_Isolates Resistant Fungal Isolates Spontaneous_Mutation->Resistant_Isolates Creates Resistant_Isolates->Fungal_Population Increase in Frequency

Caption: The process of resistance development to QoI fungicides.

Experimental Evaluation of Fungicidal Activity

The development of famoxadone involved a battery of in vitro and in vivo assays to determine its efficacy against various plant pathogens.

In Vitro Fungicidal Assay

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Preparation of fungal cultures: The target fungal pathogen (e.g., Phytophthora infestans) is grown on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature (e.g., 20°C) until sufficient mycelial growth is achieved.

  • Preparation of fungicide solutions: A stock solution of famoxadone is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions are then made in sterile distilled water or the growth medium to achieve the desired test concentrations.

  • Assay setup: Agar plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of the fungal culture and placed in the center of fresh agar plates amended with the different concentrations of famoxadone. Control plates contain the solvent (DMSO) at the same concentration used in the treated plates.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus in the dark.

  • Data collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data analysis: The percentage of mycelial growth inhibition is calculated for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treatment. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis.

In Vivo Fungicidal Assay

Experimental Protocol: In Vivo Efficacy on Tomato Late Blight (Phytophthora infestans)

  • Plant material: Tomato plants (a susceptible variety) are grown in a greenhouse to a suitable stage (e.g., 4-6 true leaves).

  • Fungicide application: Famoxadone is formulated as a sprayable solution at various concentrations. The plants are sprayed until runoff, ensuring complete coverage of the foliage. Control plants are sprayed with water and a blank formulation carrier.

  • Inoculation: After the spray has dried, the plants are inoculated with a zoospore suspension of P. infestans. The plants are then placed in a high-humidity chamber (e.g., >90% relative humidity) at an optimal temperature (e.g., 18-22°C) for 24-48 hours to facilitate infection.

  • Incubation: The plants are then moved to a greenhouse with conditions conducive to disease development.

  • Disease assessment: After a set period (e.g., 7-10 days), the disease severity is assessed on each leaf using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% leaf area affected).

  • Data analysis: The percentage of disease control is calculated for each treatment relative to the control.

The Fungicide Development Workflow

The discovery and optimization of a new agricultural fungicide like famoxadone follows a structured and iterative workflow.

Workflow for Agricultural Fungicide Discovery and Optimization

Fungicide_Development_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Development Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Assays (Potency, Spectrum) SAR->In_Vitro In_Vivo In Vivo Assays (Efficacy, Phytotoxicity) In_Vitro->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->SAR Iterative Cycle Candidate Candidate Selection Lead_Opt->Candidate Field_Trials Field Trials Candidate->Field_Trials Registration Registration Field_Trials->Registration

Caption: A generalized workflow for agricultural fungicide development.

Conclusion

The discovery and optimization of famoxadone exemplify a successful application of systematic chemical synthesis and biological evaluation in the development of a novel agricultural fungicide. Its unique mode of action as a QoI inhibitor provides a valuable tool for the management of a wide range of devastating plant diseases. This technical guide has provided a comprehensive overview of the key scientific principles and experimental methodologies that underpinned the development of famoxadone, offering a valuable resource for researchers and professionals dedicated to the advancement of crop protection technologies. The continued study of its structure-activity relationships and the mechanisms of resistance will be crucial for ensuring its long-term efficacy and the development of the next generation of fungicidal agents.

References

The Intricate Dance of Inhibition: (S)-Famoxadone's Role in Disrupting Mitochondrial Electron Transport

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

(S)-Famoxadone, a potent oxazolidinone fungicide, exerts its biological activity through the targeted inhibition of the mitochondrial electron transport chain. This in-depth technical guide elucidates the molecular mechanisms underpinning the inhibitory action of this compound, with a primary focus on its interaction with the ubiquinol:cytochrome c oxidoreductase, also known as Complex III or the cytochrome bc1 complex. Through a comprehensive review of quantitative inhibitory data, detailed experimental protocols, and an exploration of the resultant cellular signaling pathway perturbations, this document provides a core resource for professionals engaged in fungicide development, mitochondrial research, and drug discovery.

Introduction

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular ATP synthesis through oxidative phosphorylation. The ETC comprises a series of protein complexes embedded within the inner mitochondrial membrane. Complex III, the cytochrome bc1 complex, plays a pivotal role in this chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This electron transfer is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthase.

The Qo site of cytochrome b, a subunit of Complex III, represents a critical juncture in this process and is a validated target for a range of inhibitors, including the strobilurin fungicides and, notably, famoxadone. Famoxadone is a highly effective fungicide used to control a broad spectrum of plant pathogenic fungi. Its efficacy stems from its potent and specific inhibition of fungal mitochondrial respiration.[1] This guide will delve into the specifics of this inhibitory action, providing quantitative data, methodological insights, and a visual representation of the downstream consequences.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the ubiquinol:cytochrome c oxidoreductase (Complex III) within the mitochondrial electron transport chain.[2][3] Its primary site of action is the Qo (quinol oxidation) site located on the cytochrome b subunit of Complex III.[4]

By binding to the Qo site, famoxadone effectively blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.[2] This interruption of the electron flow halts the Q-cycle, a key process for both electron transfer and proton pumping by Complex III. The ultimate consequence of this inhibition is a drastic reduction in ATP synthesis, leading to cellular energy depletion and, in the case of fungal pathogens, cessation of growth and eventual cell death.[3][5]

Kinetic studies have characterized famoxadone as a non-competitive inhibitor with respect to the substrate ubiquinol.[1][2] This suggests that famoxadone binds to a site on the enzyme that is distinct from the substrate-binding site, but its binding still prevents the catalytic activity of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of famoxadone against Complex III has been quantified in various organisms. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity, with much lower concentrations required to inhibit the fungal enzyme compared to the mammalian counterpart. This selectivity is crucial for its use as an agricultural fungicide.

Organism/Source Enzyme Complex Inhibitor IC50 Value Reference
Bos taurus (Bovine heart)Mitochondrial Complex IIIFamoxadone418 nM[3]
Rhodobacter sphaeroidesCytochrome bc1 complexFamoxadone1.4 nM[3]

Experimental Protocols

A thorough understanding of the inhibitory effects of this compound necessitates robust experimental methodologies. The following sections detail the core protocols for the isolation of mitochondria and the subsequent measurement of Complex III activity.

Isolation of Mitochondria

The isolation of intact and functional mitochondria is a prerequisite for in vitro studies of electron transport chain activity. The general principle involves the gentle disruption of cells or tissues, followed by differential centrifugation to separate mitochondria from other cellular components.

4.1.1. From Fungal Mycelia (e.g., Saccharomyces cerevisiae)

  • Cell Growth and Harvesting: Grow fungal cells in an appropriate liquid medium to the desired density. Harvest the cells by centrifugation.

  • Spheroplast Formation: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme mixture (e.g., zymolyase or lyticase) to digest the rigid fungal cell wall.

  • Homogenization: Gently homogenize the resulting spheroplasts in an iso-osmotic mitochondrial isolation buffer using a Dounce homogenizer or a similar device to rupture the plasma membrane while leaving the mitochondria intact.

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet by resuspending it in fresh isolation buffer and repeating the high-speed centrifugation step to remove contaminants.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

4.1.2. From Mammalian Tissues (e.g., Rat Heart)

  • Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold isolation buffer. Mince the tissue into small pieces.

  • Homogenization: Homogenize the minced tissue in isolation buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and unbroken cells.

    • Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.

  • Final Pellet: Resuspend the final washed mitochondrial pellet in a suitable buffer for subsequent assays.

Measurement of Mitochondrial Complex III Activity

The activity of Complex III (ubiquinol:cytochrome c oxidoreductase) is typically measured spectrophotometrically by monitoring the reduction of cytochrome c.

Principle: Complex III catalyzes the transfer of electrons from a ubiquinol analogue (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c is accompanied by an increase in absorbance at 550 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, MgCl2, KCN (to inhibit Complex IV), and oxidized cytochrome c.

  • Substrate Preparation: Prepare a stock solution of a suitable ubiquinol substrate, such as reduced decylubiquinone.

  • Assay Initiation:

    • Add the reaction mixture to a cuvette.

    • Add the isolated mitochondria to the cuvette.

    • To measure the famoxadone-sensitive activity, pre-incubate the mitochondria with the desired concentration of this compound.

    • Initiate the reaction by adding the ubiquinol substrate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of cytochrome c reduction is proportional to the activity of Complex III. The activity can be calculated using the Beer-Lambert law and the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm. The results are typically expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Signaling Pathways and Cellular Consequences of Inhibition

The inhibition of mitochondrial Complex III by this compound triggers a cascade of downstream cellular events. A primary consequence is the increased production of reactive oxygen species (ROS), specifically superoxide, due to the accumulation of ubisemiquinone at the Qo site. This oxidative stress can, in turn, activate various signaling pathways. One notable effect is the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen. The disruption of the electron transport chain also leads to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and can ultimately trigger programmed cell death (apoptosis).

G Consequences of this compound-Mediated Complex III Inhibition A This compound B Mitochondrial Complex III (Qo site) A->B binds to C Inhibition of Electron Transport B->C leads to D Increased ROS Production (Superoxide) C->D results in F Decreased ATP Synthesis C->F results in G Disruption of Mitochondrial Membrane Potential C->G results in E Stabilization of HIF-1α D->E induces H Cellular Energy Depletion F->H I Apoptosis G->I H->I

Caption: Signaling pathway initiated by this compound.

Experimental and Logical Workflow

The investigation of this compound's inhibitory role follows a logical progression from in vitro biochemical assays to cellular-level studies. This workflow allows for a comprehensive characterization of the compound's mechanism of action and its biological impact.

G Experimental Workflow for Characterizing this compound Inhibition cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays A Isolation of Mitochondria (Fungal/Mammalian) B Complex III Activity Assay (Spectrophotometry) A->B C Determination of IC50/Ki Values B->C E Measurement of Cellular Respiration (e.g., Oxygen Consumption Rate) C->E informs D Cell Culture (Fungal/Mammalian) D->E F Assessment of ROS Production (e.g., Fluorescent Probes) D->F G Analysis of ATP Levels D->G H Western Blot for HIF-1α Stabilization D->H E->F F->H

References

Physicochemical Properties of the Active Enantiomer of Famoxadone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Data

The following tables summarize the key physicochemical properties of famoxadone. It is important to note that these values have been reported for the racemic mixture of famoxadone.

Table 1: General and Physical Properties of Famoxadone (Racemic)

PropertyValueReference
Chemical Name (5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione
CAS Number 131807-57-3[2][3]
Molecular Formula C₂₂H₁₈N₂O₄[2][3]
Molecular Weight 374.39 g/mol [2]
Appearance Pale cream powder[4]
Melting Point 140.3–141.8 °C[2][3][4]
Density 1.31 g/cm³ at 22 °C[4]
Vapor Pressure 4.80 x 10⁻⁹ mm Hg at 20 °C[4]

Table 2: Solubility and Partitioning Properties of Famoxadone (Racemic)

PropertyValueReference
Water Solubility 0.052 mg/L (unbuffered, pH 7.8-8.9, 20 °C) 143 µg/L (pH 2) 191 µg/L (pH 3) 243 µg/L (pH 5) 111 µg/L (pH 7) 38 µg/L (pH 9)[4]
Solubility in Organic Solvents (g/L) Acetone: 274 Acetonitrile: 125 Dichloromethane: 239 Ethyl acetate: 125 Hexane: 0.0476 Methanol: 10.0 1-Octanol: 1.87 Toluene: 13.3[4]
n-Octanol/Water Partition Coefficient (logP) 4.65 (pH 7)[2][4]
Dissociation Constant (pKa) 10 (Estimated)[4]
Henry's Law Constant 4.6 x 10⁻⁸ atm·m³/mol at 20 °C (Estimated)[4]

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients and agrochemicals is guided by standardized methodologies, often outlined in guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[5][6] Below are detailed descriptions of the typical experimental protocols used to determine the key properties of famoxadone.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method - based on OECD Guideline 102):

  • Sample Preparation: A small amount of finely powdered famoxadone is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle disappears is recorded as the completion of melting.

    • The melting range is reported as the interval between these two temperatures.

Water Solubility Determination

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For ionizable compounds like famoxadone, solubility is pH-dependent.

Methodology (Flask Method - based on OECD Guideline 105):

  • Preparation of Solutions: A supersaturated solution of famoxadone is prepared in water of a specific pH (using appropriate buffers) at a constant temperature.

  • Equilibration: The solution is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of famoxadone in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in replicate to ensure the accuracy and precision of the results.

n-Octanol/Water Partition Coefficient (logP) Determination

Principle: The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and its potential for bioaccumulation. It is expressed as the logarithm of the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.

Methodology (HPLC Method - based on OECD Guideline 117):

  • Principle: This method is based on the correlation between the retention time of a substance in a reversed-phase HPLC system and its logP value.

  • Chromatographic System:

    • A reversed-phase HPLC column (e.g., C18) is used.

    • The mobile phase is typically a mixture of methanol and water.

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.

  • Sample Analysis: A solution of famoxadone is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • Calculation: The logP of famoxadone is determined by interpolating its retention time on the calibration curve.

Mandatory Visualizations

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

Famoxadone exerts its fungicidal effect by inhibiting the mitochondrial electron transport chain at the level of Complex III, also known as the cytochrome bc1 complex. Specifically, it binds to the Quinone outside (Qo) binding site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.

Famoxadone_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- (from Ubiquinol) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Famoxadone S-(-)-Famoxadone Famoxadone->Complex_III Inhibits at Qo site

Caption: Famoxadone's inhibition of the cytochrome bc1 complex.

Experimental Workflow for Physicochemical Property Determination

The determination of physicochemical properties follows a structured workflow, from sample acquisition and preparation to instrumental analysis and data interpretation.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Data Data Processing Sample_Acquisition Acquire S-(-)-Famoxadone (or Racemic Mixture) Standard_Preparation Prepare Analytical Standards Sample_Acquisition->Standard_Preparation Sample_Preparation Prepare Samples for Analysis Sample_Acquisition->Sample_Preparation LogP logP Determination (HPLC Method) Standard_Preparation->LogP Melting_Point Melting Point Determination (Capillary Method) Sample_Preparation->Melting_Point Solubility Water Solubility Measurement (Flask Method) Sample_Preparation->Solubility Sample_Preparation->LogP Data_Collection Instrumental Data Collection Melting_Point->Data_Collection Solubility->Data_Collection LogP->Data_Collection Data_Analysis Data Analysis & Calculation Data_Collection->Data_Analysis Reporting Reporting of Physicochemical Properties Data_Analysis->Reporting

Caption: General workflow for determining physicochemical properties.

References

Initial screening and development of famoxadone for plant pathogen control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Screening and Development of Famoxadone for Plant Pathogen Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Oxazolidinedione Fungicide

Famoxadone, with the CAS number 131807-57-3, is a highly effective, broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals.[1][2][3] It was developed and commercialized by DuPont in the early 1990s to control a wide range of plant pathogens within the Ascomycete, Basidiomycete, and Oomycete classes.[4][5] Famoxadone is particularly effective against devastating diseases such as grape downy mildew (Plasmopara viticola), potato and tomato late blight (Phytophthora infestans), and various blights on cucurbits and lettuce.[1][3][6] Its development marked a significant advancement in the management of fungal diseases, offering a unique mode of action as a Quinone outside Inhibitor (QoI).[6][7] This guide provides a comprehensive technical overview of the initial screening, mechanism of action, efficacy, and developmental milestones of famoxadone.

Discovery and Initial Screening

The journey to famoxadone began with the acquisition of a lead compound, 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone, by DuPont from academic research at the University of Bonn.[4][5] This initial molecule exhibited fungicidal properties that prompted an extensive analog program. The discovery process involved routine but rigorous greenhouse testing, which identified the potential of the oxazolidinone chemical class for broad-spectrum disease control.[4][5] Through systematic synthesis and evaluation of various oxazolidinone ring systems, researchers developed detailed structure-activity relationships (SAR) that ultimately led to the identification and optimization of famoxadone as a commercial candidate.[4]

Biochemical Mode of Action: Disrupting Fungal Respiration

Famoxadone's fungicidal activity stems from its role as a potent inhibitor of mitochondrial respiration.[2][8] It specifically targets the cytochrome bc1 complex, also known as Complex III, in the fungal electron transport chain.[6][8][9]

Key aspects of its mechanism include:

  • Target Site: It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex.[6]

  • Inhibition of Electron Transport: This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration.[6][9]

  • ATP Synthesis Disruption: By interrupting the electron transport chain, famoxadone prevents the synthesis of ATP, the primary energy currency of the fungal cell.[6][8]

  • Biological Impact: The resulting energy deficit leads to a rapid cessation of fungal growth, spore germination, and zoospore motility.[1][6][8] Famoxadone is particularly effective against zoospore release and causes their lysis within minutes of contact.[1]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Membrane) ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATPSynthase Famoxadone Famoxadone Famoxadone->ComplexIII Inhibits Qo site

Caption: Famoxadone's mode of action in the fungal respiratory chain.

Efficacy Against Plant Pathogens

Famoxadone demonstrates robust activity against a broad spectrum of fungal pathogens, particularly those in the Oomycete and Ascomycete classes.[2][5][6] Its efficacy has been established through comprehensive in vitro and in vivo evaluations.

In Vitro Efficacy

Laboratory assays confirm the potent intrinsic activity of famoxadone against key pathogens. It effectively inhibits critical life stages, including mycelial growth and spore germination.[1]

PathogenDiseaseIn Vitro EffectEffective ConcentrationCitation
Plasmopara viticolaGrape Downy MildewLysis of zoospores~0.01 mg/L[1]
Phytophthora infestansPotato Late BlightLysis of zoospores, inhibition of mycelial growth and sporangial germination~0.01 mg/L for zoospore lysis; higher doses for mycelia[1]
In Vivo Efficacy

Whole-plant tests reveal famoxadone's strong protective capabilities in a realistic agricultural context. A key feature is its translaminar activity, allowing it to move through leaf tissue to protect both the upper and lower leaf surfaces.[6]

CropDiseaseEfficacy HighlightsCitation
GrapesDowny MildewStrong preventative control with good residual activity (7-10 days)[1]
PotatoesLate BlightStrong preventative control with good residual activity (7-10 days)[1]
TomatoesLate BlightEffective control, often used in preventative spray programs[3]

Experimental Protocols

Protocol for In Vitro Fungicide Screening (Poisoned Food Technique)

This method is used to determine the effect of a fungicide on the mycelial growth of a pathogen.

  • Preparation of Fungicide Stock Solution: Accurately weigh a sample of technical grade famoxadone and dissolve it in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Poisoning the Medium: Add appropriate aliquots of the famoxadone stock solution to the molten PDA to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control medium with only the solvent is also prepared.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target pathogen. Place the mycelial disc face down in the center of each prepared plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Use this data to determine the EC50 (Effective Concentration to inhibit growth by 50%) value through probit analysis.[10]

Protocol for In Vivo Greenhouse Efficacy Trial

This protocol assesses the preventative efficacy of a fungicide on whole plants.

  • Plant Propagation: Grow healthy, susceptible host plants (e.g., potato or tomato seedlings) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

  • Fungicide Application: Prepare spray solutions of famoxadone at various application rates, including the proposed label rate and rates above and below it.[11] An untreated control (water spray) and a reference fungicide control are included.

  • Treatment Application: Spray the plants with the prepared solutions until runoff, ensuring thorough coverage of all foliage.[12] Allow the foliage to dry completely.

  • Pathogen Inoculation: Prepare a standardized inoculum of the target pathogen (e.g., a zoospore suspension of P. infestans). Apply the inoculum uniformly to all treated and control plants, typically 24-48 hours after the fungicide application.

  • Incubation: Move the inoculated plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection, followed by incubation in a controlled-environment growth chamber with optimal conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the disease severity on the leaves of each plant. This is often done by estimating the percentage of leaf area covered by lesions.

  • Statistical Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine if the fungicide treatments significantly reduced disease compared to the untreated control.[11]

cluster_Workflow Fungicide Development Workflow Lead Lead Compound Identification SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Initial Activity Optimization Candidate Optimization (Famoxadone) SAR->Optimization Improve Efficacy InVitro In Vitro Screening (Mycelial Growth, Spore Germination) Optimization->InVitro Test Intrinsic Activity InVivo In Vivo Greenhouse Trials (Preventative & Curative) InVitro->InVivo Promising Candidates Field Field Trials (Efficacy & Crop Safety) InVivo->Field Greenhouse Efficacy Registration Product Registration Field->Registration Field Performance Data

Caption: A generalized workflow for fungicide screening and development.

Structure-Activity Relationship (SAR) and Resistance Management

The development of famoxadone was heavily guided by SAR studies.[4] Researchers synthesized and tested numerous analogs to understand how modifications to the oxazolidinone scaffold impacted fungicidal potency. This process led to the discovery that the S-(-)-enantiomer of famoxadone is the more active component.[13]

cluster_SAR SAR Logic Lead Initial Lead Compound (Thioxo-oxazolidinone) Hypothesis Hypothesis: Modify Ring System & Substituents Lead->Hypothesis Synthesis Synthesize Analogs Hypothesis->Synthesis Screening Greenhouse Screening Synthesis->Screening Data Analyze Activity Data Screening->Data Data->Hypothesis Refine Hypothesis Result Optimized Structure: Famoxadone Data->Result Identify Superior Candidate

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

Due to its specific, single-site mode of action, there is a high risk of resistance development in fungal populations.[14] Famoxadone belongs to FRAC (Fungicide Resistance Action Committee) Group 11 and exhibits cross-resistance with other QoI fungicides like strobilurins.[7][14] To mitigate this risk, effective resistance management strategies are crucial. Famoxadone is often formulated in pre-mixes with fungicides that have a different mode of action, such as cymoxanil (FRAC Group 27), which provides both preventative and curative activity and helps delay the development of resistance.[6][7][9]

References

Methodological & Application

Application Notes and Protocols for the Quantification of (S)-Famoxadone in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famoxadone is a quinol inhibitor (QoI) oxazolidinedione fungicide used to control a broad spectrum of plant-pathogenic fungi on crops such as grapes, tomatoes, cucumbers, and leafy vegetables.[1] Its mode of action involves the inhibition of the mitochondrial respiratory chain in fungi.[1] Due to its widespread application, it is crucial to develop and validate reliable analytical methods for quantifying (S)-famoxadone residues in plant tissues. This ensures food safety by monitoring maximum residue limits (MRLs) and facilitates environmental fate and dissipation studies.

This document provides detailed application notes and experimental protocols for the determination of this compound in various plant matrices using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Application Note 1: Quantification of this compound in Leafy Vegetables (e.g., Spinach)

This protocol details a sensitive and selective method for the determination of famoxadone enantiomers in spinach using reversed-phase HPLC-MS/MS.[2]

1. Principle

Famoxadone residues are extracted from homogenized spinach tissue using acetonitrile. The crude extract is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE) with primary and secondary amine (PSA) and C18 sorbents to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, which provides selective identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions.

2. Experimental Protocol

2.1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized spinach sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize the sample using a high-speed blender for 1-2 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile extract).

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile extract into a 2 mL microcentrifuge tube.

  • Add 50 mg of PSA sorbent and 50 mg of C18 sorbent.[2]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 HPLC system or equivalent.[3]

  • Column: Chiral stationary phase (CSP), cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric separation; or a standard C18 column (e.g., Zorbax® XDB C18, 4.6 mm x 50 mm, 1.8 µm) for total famoxadone.[2][3]

  • Mobile Phase: Methanol/formic acid-ammonium acetate buffer for chiral separation.[2] For general analysis, a gradient of (A) 0.01M aqueous formic acid and (B) 0.01M formic acid in methanol can be used.[3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[4][5]

  • Column Temperature: 40°C.[3]

  • MS System: AB Sciex API Triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). The transition for famoxadone ammonium adduct ion is m/z 392 -> 238.[2]

3. Data Presentation

The following table summarizes the quantitative performance data for the analysis of famoxadone in leafy vegetables.

ParameterSpinach[2]Lettuce & Mustard Greens
Limit of Quantification (LOQ) 1 µg/kg (0.001 mg/kg)0.02 mg/kg
Limit of Detection (LOD) 0.3 µg/kgNot Reported
Average Recovery (%) 80.8 - 96.5%80 - 120%
Relative Standard Deviation (RSD) 4.8 - 13.4%< 20% (one at 21%)
Linearity (Range) 0.5 - 1500 µg/LNot Reported

4. Workflow Visualization

G cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Start Homogenized Spinach (10 g) Extract Add 10 mL Acetonitrile & Homogenize Start->Extract Centrifuge1 Centrifuge (4000 rpm, 5 min) Extract->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Aliquot Take 1 mL Aliquot Supernatant1->Aliquot AddSorbents Add PSA & C18 Sorbents (50 mg each) Aliquot->AddSorbents Vortex Vortex (1 min) AddSorbents->Vortex Centrifuge2 Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS End Quantification LCMS->End

Caption: Workflow for famoxadone analysis in leafy vegetables.

Application Note 2: Quantification of this compound in Fruits (e.g., Grapes, Tomatoes)

This section outlines methods for determining famoxadone residues in fruits like grapes and tomatoes, adaptable for both HPLC-UV and the more sensitive LC-MS/MS.

1. Principle

Residues are extracted from fruit homogenates using a mixture of acetonitrile and water.[6] For cleaner matrices or when using LC-MS/MS, a simple extraction and dilution may suffice. For HPLC-UV analysis or complex matrices, a liquid-liquid partitioning step with hexane is used to remove non-polar interferences.[6] A miniaturized extraction procedure can also be employed for processed fruit products, requiring minimal solvent and no cleanup before LC-MS/MS analysis.[4][5]

2. Experimental Protocol

2.1. Sample Preparation and Extraction

  • Weigh 15 g of homogenized fruit sample (grapes, tomato pulp, etc.) into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile. For methods specifying a water mix, use acetonitrile/water.[6]

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride (QuEChERS method).

  • Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper acetonitrile layer.

2.2. Cleanup (Optional - Primarily for HPLC-UV)

  • Liquid-Liquid Partitioning: The acetonitrile extract can be partitioned with hexane to remove lipids and other non-polar interferences.[6]

  • d-SPE: For more complex fruit matrices, a d-SPE cleanup similar to the one described in Application Note 1 can be applied.

2.3. Instrumentation and Conditions

2.3.1. LC-MS/MS System

  • System: As described in Application Note 1.

  • Column: A C18 reversed-phase column is suitable.[4]

  • Mobile Phase: Isocratic or gradient elution using water and methanol/acetonitrile, often with additives like formic acid or ammonium formate.

  • Analysis: An aliquot of the final extract is injected directly for analysis.[4][5]

2.3.2. HPLC-UV System

  • System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water mixture.

  • Detection: UV detection at 230-245 nm.[7]

  • Analysis: The extract after cleanup is evaporated to dryness and reconstituted in the mobile phase before injection.

3. Data Presentation

The following table summarizes the quantitative performance data for the analysis of famoxadone in various fruits.

ParameterGrapes[6]Processed Fruits (Tomato, Pear)[4][5]
Limit of Quantification (LOQ) 0.02 mg/kg0.010 mg/kg
Limit of Detection (LOD) Not ReportedNot Reported
Average Recovery (%) 74 - 109%77.1 - 96.5%
Relative Standard Deviation (RSD) < 21%4.2 - 11.5%
Analytical Technique HPLC-UV or HPLC/MSLC/ESI-MS/MS

4. Logical Relationship Visualization

G Start Homogenized Fruit Sample Extract Extraction (Acetonitrile) Start->Extract CrudeExtract Crude Extract Extract->CrudeExtract LCMS_Path Direct Injection (For LC-MS/MS) CrudeExtract->LCMS_Path Cleanup_Path Optional Cleanup (d-SPE or LLE) CrudeExtract->Cleanup_Path LCMS_Analysis LC-MS/MS Analysis LCMS_Path->LCMS_Analysis HPLC_Analysis HPLC-UV Analysis Cleanup_Path->HPLC_Analysis End Quantified Result LCMS_Analysis->End HPLC_Analysis->End

Caption: Analytical pathways for famoxadone in fruit samples.

References

Application Notes and Protocols: Utilizing (S)-Famoxadone for Mitochondrial Respiration Studies in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Famoxadone, a potent and specific inhibitor of the mitochondrial respiratory chain, serves as an invaluable tool for investigating mitochondrial function and dysfunction. This oxazolidinedione fungicide selectively targets Complex III (ubiquinol-cytochrome c reductase), a critical enzyme in the electron transport chain. Due to the high degree of conservation in the mitochondrial respiratory machinery between yeast (Saccharomyces cerevisiae) and mammals, yeast has emerged as a powerful and genetically tractable model organism to elucidate the mechanism of action of mitochondrial inhibitors and to study the broader implications of impaired mitochondrial respiration.

These application notes provide a comprehensive guide for utilizing this compound to study mitochondrial respiration in yeast models, offering detailed protocols for key experiments and data presentation for easy interpretation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the quinol oxidation (Qi) site of cytochrome b within Complex III of the mitochondrial respiratory chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby halting the electron flow through the latter part of the electron transport chain. The disruption of this process leads to a cascade of downstream effects, including a decrease in the mitochondrial membrane potential, a reduction in ATP synthesis via oxidative phosphorylation, and an increase in the production of reactive oxygen species (ROS).

Signaling Pathway Diagram

famoxadone_moa cluster_etc Mitochondrial Inner Membrane cluster_effects Downstream Effects Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Proton_pumping_I H+ Complex_I->Proton_pumping_I Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (bc1 complex) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Proton_pumping_III H+ Complex_III->Proton_pumping_III Dec_MMP Decreased Mitochondrial Membrane Potential Dec_ATP Decreased ATP Synthesis Inc_ROS Increased ROS Production Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Proton_pumping_IV H+ Complex_IV->Proton_pumping_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_pumping_I->ATP_Synthase Proton Motive Force Proton_pumping_III->ATP_Synthase Proton_pumping_IV->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Famoxadone This compound Famoxadone->Complex_III Inhibits Famoxadone->Dec_MMP Famoxadone->Dec_ATP Famoxadone->Inc_ROS

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Quantitative Data Summary

ParameterExpected Effect of this compoundTypical Assay Method
Complex III Activity Potent InhibitionSpectrophotometric measurement of cytochrome c reduction
Oxygen Consumption Rate (State 3) Significant DecreaseClark-type electrode or fluorescence-based oxygen sensor
Mitochondrial Membrane Potential (ΔΨm) Decrease/DepolarizationFluorescence microscopy with potential-sensitive dyes (e.g., TMRM, JC-1)
Cellular ATP Levels Significant DecreaseLuciferase-based luminescence assay
Reactive Oxygen Species (ROS) Production IncreaseFluorescence-based assays (e.g., using DCFDA or MitoSOX)

Experimental Protocols

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol describes the isolation of crude mitochondria from yeast cells, suitable for subsequent respiration and enzyme activity assays.

Materials:

  • Yeast culture (Saccharomyces cerevisiae) grown to mid-log phase in YPG (Yeast extract, Peptone, Glycerol) medium.

  • Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.

  • Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.

  • Zymolyase (100T).

  • Homogenization buffer: 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF, 2 mg/ml BSA (fatty acid-free).

  • Centrifuge and rotor.

  • Dounce homogenizer.

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with sterile distilled water.

  • Resuspend the cells in DTT buffer and incubate for 15 minutes at 30°C with gentle shaking to soften the cell wall.

  • Pellet the cells and resuspend in spheroplasting buffer.

  • Add Zymolyase to a final concentration of 3 mg per gram of wet cell weight and incubate at 30°C for 30-60 minutes, or until spheroplasts are formed (monitor by microscopy).

  • Pellet the spheroplasts at 1,500 x g for 5 minutes.

  • Gently resuspend the spheroplast pellet in ice-cold homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes).

  • Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption Rate

This protocol outlines the measurement of oxygen consumption in isolated yeast mitochondria using a Clark-type electrode or a similar oxygen sensing system.

Materials:

  • Isolated yeast mitochondria.

  • Respiration buffer: 0.6 M mannitol, 20 mM KPi, pH 6.8, 10 mM MgCl2, 0.5 mM EDTA, 2 mg/ml BSA (fatty acid-free).

  • Substrates: e.g., 10 mM succinate, 10 mM NADH.

  • ADP solution (e.g., 100 mM).

  • This compound stock solution (in DMSO).

  • Oxygen electrode system (e.g., Oroboros Oxygraph, Hansatech Instruments).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 30°C).

  • Add isolated mitochondria to the chamber (e.g., 0.2-0.5 mg/ml protein).

  • Record the basal oxygen consumption rate (State 2 respiration).

  • Add the substrate (e.g., succinate) to initiate electron transport.

  • Induce State 3 respiration by adding a known amount of ADP (e.g., 100-200 µM).

  • Once a stable State 3 respiration rate is established, add the desired concentration of this compound and record the inhibition of oxygen consumption.

  • As a control, add an equivalent volume of DMSO to a separate run to account for any solvent effects.

  • Calculate the oxygen consumption rate as nmol O2/min/mg mitochondrial protein.

Mitochondrial Complex III Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of Complex III in isolated mitochondria.

Materials:

  • Isolated yeast mitochondria.

  • Assay buffer: 50 mM KPi, pH 7.4, 1 mM EDTA.

  • Cytochrome c (from horse heart).

  • Decylubiquinol (DBH) - substrate for Complex III.

  • Antimycin A (a known Complex III inhibitor, for control).

  • This compound stock solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and cytochrome c (final concentration ~50 µM).

  • Add isolated mitochondria (e.g., 10-20 µg of protein).

  • Initiate the reaction by adding DBH (final concentration ~50 µM).

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of a saturating concentration of Antimycin A. The Antimycin A-insensitive rate represents non-enzymatic reduction and should be subtracted from the total rate.

  • To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the inhibitor for a few minutes before adding the substrate.

  • Calculate the specific activity as nmol of cytochrome c reduced/min/mg mitochondrial protein.

Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_assays Functional Assays start Start yeast_culture Yeast Culture (S. cerevisiae) start->yeast_culture mito_isolation Mitochondria Isolation yeast_culture->mito_isolation mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay yeast_culture->mmp_assay atp_assay Cellular ATP Level Assay yeast_culture->atp_assay protein_quant Protein Quantification mito_isolation->protein_quant ocr_assay Oxygen Consumption Rate (OCR) Measurement protein_quant->ocr_assay cIII_activity Complex III Activity Assay protein_quant->cIII_activity data_analysis Data Analysis and Interpretation ocr_assay->data_analysis cIII_activity->data_analysis mmp_assay->data_analysis atp_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying the effects of this compound on yeast mitochondrial respiration.

Conclusion

This compound is a powerful and specific tool for probing the function of mitochondrial Complex III. The use of Saccharomyces cerevisiae as a model organism, combined with the detailed protocols provided in these application notes, offers a robust system for researchers to investigate the intricate details of mitochondrial respiration, the consequences of its inhibition, and for the screening and characterization of novel mitochondrial-targeting compounds. The methodologies described herein can be adapted for various research applications, from fundamental studies of mitochondrial bioenergetics to the initial stages of drug discovery and development.

Application Note: Preparation of (S)-Famoxadone Stock Solutions for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Famoxadone is an oxazolidinedione fungicide widely utilized in agricultural applications to control a broad spectrum of plant pathogenic fungi, including those responsible for downy mildew and late blight.[1][2] Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III (the ubiquinol:cytochrome c oxidoreductase complex), which disrupts the fungus's energy supply by halting ATP production.[3][4] Accurate and reproducible in vitro and in vivo bioassays are critical for studying its efficacy, understanding resistance mechanisms, and developing new antifungal strategies. A crucial first step in ensuring the reliability of these assays is the precise preparation of stock solutions. Due to its low aqueous solubility, special attention must be paid to solvent selection and handling procedures.[3] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for laboratory bioassays.

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with a clear understanding of the compound's physical and chemical properties. This compound is a pale cream powder with very low solubility in water, making organic solvents necessary for creating concentrated stock solutions.[5]

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [6]
CAS Number 131807-57-3 [1][7]
Molecular Formula C₂₂H₁₈N₂O₄ [5][6]
Molecular Weight 374.4 g/mol [5][6]
Physical State Pale cream powder [5]
Melting Point 140.3 - 142.3 °C [1][5]

| log Pow | 4.65 (pH 7) |[5] |

The choice of solvent is critical for dissolving famoxadone effectively. Dimethyl sulfoxide (DMSO) is highly recommended due to its excellent solubilizing capacity for a wide range of organic compounds and its miscibility with water and aqueous culture media.[8][9]

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (267.10 mM) [10]
Acetone 274 g/L
Dichloromethane 239 g/L
Acetonitrile 125 g/L
Ethyl Acetate 125 g/L
Methanol 10.0 g/L

| Water (pH 7) | ~0.111 mg/L | |

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long-term use and diluted as needed.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)

  • Weighing paper or boat

  • Spatula

  • Pipettes and sterile, chemical-resistant tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Cryogenic vials or amber glass vials with PTFE-lined caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure:

  • Safety First: Conduct all steps in a certified chemical fume hood. Wear appropriate PPE to avoid inhalation of the powder and skin contact.

  • Calculation: Determine the required mass of this compound. For example, to prepare 1 mL of a 100 mg/mL stock solution, you will need 100 mg of the compound.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated mass of this compound powder.

  • Dissolution: a. Transfer the weighed powder into the appropriate size volumetric flask. b. Add approximately 70-80% of the final volume of DMSO. For a 1 mL final volume, add ~700-800 µL of DMSO. c. Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.[10] Gentle warming to 37°C can also aid dissolution.

  • Bringing to Volume: Once the solute is completely dissolved and the solution is clear, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: a. Dispense the stock solution into small-volume, single-use aliquots in appropriately labeled cryogenic or amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots protected from light. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), store at -80°C.

Protocol 2: Preparation of Working Solutions for Bioassays

Working solutions are prepared by diluting the primary stock solution to the final concentrations required for the bioassay (e.g., spore germination assay, mycelial growth inhibition assay).[11]

Procedure:

  • Thawing: Remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is often practical to create an intermediate stock solution first.

    • Example: To prepare a 1 mg/mL intermediate stock from a 100 mg/mL primary stock, dilute the primary stock 1:100 (e.g., add 10 µL of 100 mg/mL stock to 990 µL of the final assay medium or an appropriate solvent).

  • Final Concentration: Dilute the intermediate stock into the final bioassay medium (e.g., liquid growth medium, molten agar) to reach the target concentrations.

    • Important: The final concentration of DMSO in the bioassay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the test organism. Always include a solvent control (medium with the same final concentration of DMSO but without famoxadone) in your experimental setup.[12]

  • Calculation: Use the dilution formula M₁V₁ = M₂V₂

    • M₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be used

    • M₂ = Desired final concentration of the working solution

    • V₂ = Desired final volume of the working solution

Visualizations

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (Vortex / Sonicate) weigh->dissolve volume 3. Bring to Final Volume in Volumetric Flask dissolve->volume aliquot 4. Aliquot into Vials volume->aliquot storage Store at -80°C aliquot->storage thaw 5. Thaw Primary Stock dilute 6. Perform Serial Dilutions into Assay Medium thaw->dilute bioassay 7. Introduce to Bioassay (e.g., 96-well plate) dilute->bioassay control Solvent Control (DMSO in Medium) dilute->control storage->thaw Retrieve for use

Caption: Workflow for the preparation and dilution of this compound stock solutions.

G cluster_ETC Mitochondrial Electron Transport Chain (Fungus) C1 Complex I Q Q Pool (Ubiquinone) C1->Q C2 Complex II C2->Q C3 Complex III (bc1 complex) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase ATP ATP Production ATP_Synthase->ATP No_ATP ATP Synthesis BLOCKED ATP_Synthase->No_ATP Famoxadone This compound Famoxadone->C3 Inhibits Qo Site

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-Famoxadone and Its Metabolites in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the fungicide (S)-famoxadone and its primary soil metabolites: IN-JS940, IN-KF015, IN-KZ007, and IN-H3310. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for sample preparation, ensuring high recovery and matrix effect reduction. The method is validated with excellent linearity, accuracy, and precision, demonstrating its suitability for environmental monitoring and dissipation studies of this compound in various soil types.

Introduction

Famoxadone is a broad-spectrum oxazolidinedione fungicide used to control a variety of plant pathogens. Its fate and persistence in the environment, particularly in soil, are of significant interest for ecological risk assessment. Understanding the degradation pathway of famoxadone requires sensitive and specific analytical methods to quantify both the parent compound and its metabolites. This application note provides a detailed protocol for the extraction and quantification of this compound and four key soil metabolites using LC-MS/MS, offering a reliable tool for researchers and environmental scientists.

Experimental Protocols

Sample Preparation (Modified QuEChERS Extraction)

This protocol is adapted from established methods for pesticide residue analysis in soil.[1][2][3]

a. Soil Sample Pre-treatment:

  • Air-dry soil samples at ambient temperature to a constant weight.

  • Remove any large debris, such as stones and plant roots.

  • Grind the soil using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.[4] Store the prepared samples at -20°C prior to analysis.

b. Extraction:

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water to the soil, vortex for 1 minute, and allow it to stand for 10 minutes for hydration.[3]

  • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.

  • Add the QuEChERS extraction salts (4 g of anhydrous magnesium sulfate and 1.7 g of sodium acetate).

  • Immediately cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg anhydrous magnesium sulfate and 50 mg PSA - primary secondary amine).

  • Vortex the tube for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on the validated method DuPont-43971.[5]

a. Liquid Chromatography (LC) Conditions:

  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: Agilent XDB-C18, 4.6 mm x 50 mm, 1.8 µm particle size.[5]

  • Column Temperature: 40°C.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program: A suitable gradient should be optimized to ensure separation of the analytes. A starting condition of 95% A, holding for 1 minute, then a linear gradient to 5% A over 8 minutes, holding for 2 minutes, and re-equilibration for 3 minutes is a good starting point.

b. Mass Spectrometry (MS) Conditions:

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes (switching during the run).[1][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, nebulizer gas, and drying gas flow.

c. MRM Transitions: The following MRM transitions have been reported for the quantification and confirmation of famoxadone and its metabolites[5]:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
This compound373.1281.9133.0Negative
IN-JS940256.9211.093.0Negative
IN-KF015282.2195.0239.2Negative
IN-KZ007389.1345.0132.7Negative
IN-H3310213.2170.9153.0Positive

Data Presentation

The analytical method was validated in clay loam and sandy loam soils, demonstrating its robustness across different matrices. The quantitative performance of the method is summarized in the table below[5]:

AnalyteLOD (µg/kg)LOQ (µg/kg)Fortification Level (µg/kg)Mean Recovery (%)RSD (%)
This compound3101070-120≤20
10070-120≤20
IN-JS9403101070-120≤20
10070-120≤20
IN-KF0153101070-120≤20
10070-120≤20
IN-KZ0073101070-120≤20
10070-120≤20
IN-H33103101070-120≤20
10070-120≤20

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Soil Sampling & Homogenization B Weigh 10g Soil A->B C Hydration (10 mL Water) B->C D Extraction (10 mL Acetonitrile + 1% Acetic Acid + QuEChERS Salts) C->D E Centrifugation D->E F d-SPE Cleanup E->F G Filtration F->G H LC Separation (C18 Column) G->H I MS/MS Detection (MRM) H->I J Data Acquisition I->J K Quantification J->K L Reporting K->L

Caption: Experimental workflow for the analysis of this compound and its metabolites in soil.

chemical_structures cluster_parent This compound cluster_metabolites Soil Metabolites famoxadone C22H18N2O4 IN_JS940 IN-JS940 1-(4-phenoxyphenyl)ethanone C14H12O2 famoxadone->IN_JS940 Degradation IN_KF015 IN-KF015 5-methyl-5-(4-phenoxyphenyl)- 1,3-oxazolidine-2,4-dione C16H13NO4 famoxadone->IN_KF015 Degradation IN_KZ007 IN-KZ007 2-hydroxy-N-phenyl-2- (4-phenoxyphenyl)propanamide C21H19NO3 famoxadone->IN_KZ007 Degradation IN_H3310 IN-H3310 4-phenoxyaniline C12H11NO famoxadone->IN_H3310 Degradation

Caption: Chemical structures of this compound and its primary soil metabolites.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its key metabolites in soil. The use of a modified QuEChERS protocol for sample preparation ensures high-throughput and accurate results. This method is a valuable tool for researchers in environmental science, agriculture, and regulatory agencies for monitoring the environmental fate of this fungicide.

References

Methodology for Studying Fungicide Resistance Mechanisms to (S)-famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-famoxadone is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, ultimately inhibiting ATP production and leading to fungal cell death.[1] The emergence of fungicide resistance poses a significant threat to its efficacy. Understanding the molecular mechanisms underlying this resistance is crucial for developing effective resistance management strategies and for the design of new, more robust fungicides. The primary mechanism of resistance to QoI fungicides, including famoxadone, is the alteration of the target site, most commonly through a point mutation in the mitochondrial cytochrome b (CYTB) gene.[2] This document provides detailed methodologies for studying these resistance mechanisms.

Key Resistance Mechanism: Target Site Modification

The most frequently observed mechanism of resistance to QoI fungicides is a single nucleotide polymorphism (SNP) in the CYTB gene, resulting in an amino acid substitution. The most common and significant of these is the G143A mutation, where glycine at position 143 is replaced by alanine.[2] This seemingly minor change can dramatically reduce the binding affinity of famoxadone to the Qo pocket of the cytochrome bc1 complex, thereby rendering the fungicide ineffective.

Experimental Protocols

Fungal Isolate Sensitivity Testing: IC50 Determination

To quantify the level of resistance, the half-maximal inhibitory concentration (IC50) is determined for both wild-type (susceptible) and potentially resistant fungal isolates. This can be achieved through mycelial growth inhibition assays or spore germination assays.

a) Mycelial Growth Inhibition Assay Protocol

This method assesses the effect of the fungicide on the vegetative growth of the fungus.

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with a serial dilution of this compound. A typical concentration range to test would be 0, 0.01, 0.1, 1, 10, and 100 µg/mL. The fungicide, dissolved in a suitable solvent (e.g., acetone or DMSO), should be added to the molten agar after autoclaving and cooling to approximately 50-55°C. The final solvent concentration should be consistent across all plates, including the control, and should not exceed a level that inhibits fungal growth (typically <1% v/v).

  • Inoculation: From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate. Seal the plates with paraffin film and incubate in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near-full plate growth.

  • IC50 Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

b) Spore Germination Assay Protocol

This assay is particularly useful for fungi that sporulate readily and where spore germination is a critical stage of infection.

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). Gently scrape the surface with a sterile glass rod to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup: On a multi-well microscope slide or in a 96-well microtiter plate, mix the spore suspension with a serial dilution of this compound in a suitable nutrient medium that supports germination (e.g., potato dextrose broth or a simple sugar solution).

  • Incubation: Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a period sufficient for the majority of spores in the control treatment to germinate (typically 12-24 hours).

  • Data Collection: Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • IC50 Calculation: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the IC50 value as described for the mycelial growth inhibition assay.

Molecular Identification of Resistance: CYTB Gene Sequencing

This protocol aims to identify mutations in the CYTB gene that may confer resistance.

  • DNA Extraction: Extract total genomic DNA from both susceptible and resistant fungal isolates grown in liquid or on solid media. Several commercial kits are available for fungal DNA extraction.

  • PCR Amplification: Amplify a fragment of the CYTB gene that includes codon 143 using primers designed from conserved regions of fungal CYTB sequences.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a known wild-type CYTB sequence to identify any nucleotide changes. A GGT to GCT, GCA, GCC, or GCG codon change will result in the G143A substitution.

Functional Validation of Resistance Mutations: Site-Directed Mutagenesis

To confirm that a specific mutation (e.g., G143A) is responsible for resistance, it can be introduced into a susceptible wild-type strain.[2]

  • Plasmid Construction: Clone the wild-type CYTB gene into a suitable expression vector.

  • Mutagenesis: Introduce the desired point mutation (e.g., G to C at the first position of codon 143) into the cloned CYTB gene using a commercial site-directed mutagenesis kit. This typically involves PCR with mutagenic primers.[2]

  • Transformation: Transform the mutated plasmid into a susceptible fungal strain.

  • Verification: Confirm the presence of the mutation in the transformed fungus by sequencing the CYTB gene.

  • Phenotypic Analysis: Perform IC50 determination assays on the transformed fungus to confirm that the introduced mutation confers resistance to this compound.

In Silico Analysis: Molecular Docking

Molecular docking can provide insights into how this compound interacts with the cytochrome b protein and how this interaction is affected by resistance-conferring mutations.

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the fungal cytochrome bc1 complex from a protein database (PDB) or use homology modeling if a structure is not available. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of this compound to the Qo site of both the wild-type and the mutated (e.g., G143A) cytochrome b protein.

  • Analysis: Analyze the docking results to compare the binding energy and the specific amino acid interactions between this compound and the wild-type versus the mutant protein. A lower binding affinity (less negative binding energy) for the mutant protein would support its role in resistance.

Data Presentation

Table 1: Illustrative IC50 Values for this compound against Susceptible (Wild-Type) and Resistant (G143A Mutant) Fungal Strains

Fungal StrainGenotypeIC50 (µg/mL)Resistance Factor (RF)*
Wild-TypeCYTB (G143)0.051
ResistantCYTB (A143)>100>2000

*Resistance Factor (RF) is calculated as the IC50 of the resistant strain divided by the IC50 of the susceptible strain.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_validation Functional Validation & In Silico Analysis pheno_start Fungal Isolates (Field Population) ic50 IC50 Determination (Mycelial Growth / Spore Germination) pheno_start->ic50 dna_ext Genomic DNA Extraction ic50->dna_ext Select Resistant and Susceptible Isolates pcr CYTB Gene Amplification (PCR) dna_ext->pcr seq Sanger Sequencing pcr->seq sdm Site-Directed Mutagenesis (Introduce G143A) seq->sdm Identified Mutation (e.g., G143A) docking Molecular Docking (Wild-Type vs. Mutant Protein) seq->docking Inform Mutant Model transform Fungal Transformation sdm->transform pheno_validate IC50 of Mutant vs. Wild-Type transform->pheno_validate

Caption: Experimental workflow for studying fungicide resistance.

mitochondrial_electron_transport_chain cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Mechanism of Action & Resistance complex_i Complex I NADH Dehydrogenase q Ubiquinone (Q) complex_i->q complex_ii Complex II Succinate Dehydrogenase complex_ii->q complex_iii Complex III Cytochrome bc1 cyt_c Cytochrome c complex_iii->cyt_c resistance_point G143A Mutation Prevents Binding complex_iv Complex IV Cytochrome c Oxidase q->complex_iii cyt_c->complex_iv atp_synthase ATP Synthase famoxadone This compound inhibition_point Inhibition at Qo site famoxadone->inhibition_point

Caption: Inhibition of mitochondrial respiration by this compound.

References

Application Notes and Protocols: Synergistic Fungicidal Effects of (S)-Famoxadone and Cymoxanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic fungicidal effects observed with the combination of (S)-famoxadone and cymoxanil. Detailed experimental protocols are outlined to enable the evaluation of this synergy in a laboratory setting.

Introduction

The combination of the quinone outside inhibitor (QoI) fungicide, this compound, and the locally systemic fungicide, cymoxanil, presents a potent and synergistic strategy for the management of various fungal plant diseases, particularly those caused by oomycetes such as downy mildew (Plasmopara viticola) and late blight (Phytophthora infestans). Famoxadone provides excellent preventative and residual activity, while cymoxanil offers curative ("kick-back") action, creating a multi-faceted approach to disease control. This synergy not only enhances the efficacy of the individual components but also serves as a valuable tool in fungicide resistance management.

Mechanism of Action and Synergy

This compound inhibits fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the inhibition of spore germination and mycelial growth.

Cymoxanil exhibits a multi-site mode of action that is not fully elucidated but is known to inhibit nucleic acid and protein synthesis. It is a locally systemic fungicide with curative and antisporulant activity, meaning it can halt the progression of established infections.

The synergy between this compound and cymoxanil arises from their complementary modes of action. Famoxadone's protective and translaminar properties prevent the initial stages of fungal infection, while cymoxanil's ability to penetrate plant tissue provides curative action against established pathogens. This dual-action approach is more effective than the sum of the individual components, a hallmark of synergistic interaction.

Data Presentation

Table 1: In Vitro Fungicidal Activity of this compound and Cymoxanil Against Plasmopara viticola

TreatmentConcentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
This compoundUser-definedUser-definedUser-defined
CymoxanilUser-definedUser-definedUser-defined
This compound + Cymoxanil (1:1 ratio)User-definedUser-definedUser-defined
... (other ratios)User-definedUser-definedUser-defined

Table 2: Synergism Analysis of this compound and Cymoxanil Combination using Colby's Method

Fungicide Combination (Ratio)Observed EC50 (µg/mL)Expected EC50 (µg/mL)Synergy Ratio (SR)
This compound + Cymoxanil (1:1)User-definedCalculatedCalculated
... (other ratios)User-definedCalculatedCalculated
  • Expected EC50 Calculation (Colby's Method): E = (X * Y) / 100 Where:

    • E = the expected percent inhibition of the mixture

    • X = the percent inhibition of this compound at a given concentration

    • Y = the percent inhibition of cymoxanil at a given concentration

  • Synergy Ratio (SR) Calculation: SR = Expected EC50 / Observed EC50

    • SR > 1 indicates synergism

    • SR = 1 indicates an additive effect

    • SR < 1 indicates antagonism

Experimental Protocols

Protocol for Mycelial Growth Inhibition Assay

This protocol details the procedure for determining the half-maximal effective concentration (EC50) of individual and combined fungicides on fungal mycelial growth.

Materials:

  • Pure cultures of the target fungus (e.g., Phytophthora infestans)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (technical grade)

  • Cymoxanil (technical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and cymoxanil in DMSO at a high concentration (e.g., 10 mg/mL).

  • Poisoned Media Preparation:

    • Autoclave the growth medium and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the fungicide stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). For combination treatments, add the stock solutions of both fungicides in the desired ratios.

    • Ensure the final concentration of DMSO in the medium is consistent across all treatments and the control (typically ≤ 1%).

    • Pour the amended and control (medium with DMSO only) agar into sterile petri dishes.

  • Inoculation:

    • From the growing edge of a 7-10 day old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Use probit analysis or other suitable statistical software to calculate the EC50 value for each fungicide and their combinations from the dose-response data.

Protocol for Spore Germination Inhibition Assay

This protocol outlines the method to assess the effect of fungicides on fungal spore germination.

Materials:

  • Spore suspension of the target fungus (e.g., Plasmopara viticola)

  • This compound and Cymoxanil stock solutions

  • Sterile distilled water

  • Water agar (2%) plates or glass slides

  • Micropipettes

  • Microscope

  • Hemocytometer

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a sporulating culture of the fungus into sterile distilled water.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Treatment Preparation:

    • Prepare a series of dilutions of the individual and combined fungicides in sterile distilled water from the stock solutions.

  • Assay Setup:

    • Mix equal volumes of the spore suspension and the fungicide dilutions in sterile microcentrifuge tubes. The final fungicide concentrations should be half of the initial dilutions.

    • For the control, mix the spore suspension with sterile distilled water containing the same concentration of DMSO as in the treatments.

  • Incubation:

    • Pipette a small aliquot (e.g., 20 µL) of each treated and control spore suspension onto a water agar plate or a glass slide placed in a humid chamber.

    • Incubate at the optimal temperature for spore germination (e.g., 15-20°C) for a predetermined time (e.g., 24 hours).

  • Data Collection:

    • Under a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Data Analysis:

    • Calculate the percentage of spore germination for each treatment and the control.

    • Calculate the percentage of inhibition of spore germination using the following formula: % Inhibition = [(% germination in control - % germination in treatment) / % germination in control] * 100

    • Determine the EC50 values for spore germination inhibition using probit analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_data Data Analysis fungus Fungal Culture spores Spore Suspension fungus->spores mycelial_assay Mycelial Growth Assay (Poisoned Media) fungus->mycelial_assay spore_assay Spore Germination Assay (Treated Suspension) spores->spore_assay fungicides Fungicide Stock Solutions fungicides->mycelial_assay fungicides->spore_assay inhibition Calculate % Inhibition mycelial_assay->inhibition spore_assay->inhibition ec50 Determine EC50 Values inhibition->ec50 synergy Calculate Synergy Ratio ec50->synergy

Caption: Experimental workflow for assessing fungicide synergy.

signaling_pathway cluster_famoxadone This compound Action cluster_cymoxanil Cymoxanil Action cluster_effect Cellular Effect famoxadone This compound complex_iii Mitochondrial Complex III (Cytochrome bc1) famoxadone->complex_iii Inhibits Qo site atp ATP Production complex_iii->atp Blocks Electron Transport cymoxanil Cymoxanil synthesis Nucleic Acid & Protein Synthesis cymoxanil->synthesis Inhibits growth Spore Germination & Mycelial Growth synthesis->growth Inhibition atp->growth Energy Depletion

Caption: Simplified mechanism of action for famoxadone and cymoxanil.

Field Application Techniques for Testing (S)-Famoxadone on Grapes and Potatoes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the field application and evaluation of (S)-famoxadone, a quinone outside inhibitor (QoI) fungicide, on grape and potato crops. This compound is effective against a range of fungal pathogens, notably downy mildew in grapes and late blight in potatoes.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the cytochrome bc1 complex, thereby blocking ATP production.[1]

I. Application Parameters and Quantitative Data

The application of this compound in field trials requires precise control of rates and timing to ensure accurate efficacy and residue data. The following tables summarize key quantitative data for the application of this compound, often found in commercial formulations co-formulated with other fungicides like cymoxanil (e.g., Tanos®, Equation Pro®).

Table 1: this compound Application Parameters for Grapes (Downy Mildew Control)

ParameterValueNotes
Target Disease Downy Mildew (Plasmopara viticola)Famoxadone provides protectant and curative activity.[2]
Commercial Formulation Example Tanos® (25% Famoxadone, 25% Cymoxanil)Always consult the specific product label.
Application Rate (Active Ingredient) 100 - 150 g a.i./haCalculated based on typical formulation rates.
Application Interval 10 - 14 daysUse shorter intervals under high disease pressure.[2]
Maximum Applications per Season 9 (including other Group 11 fungicides)To manage resistance, rotate with fungicides from different FRAC groups.[2]
Pre-Harvest Interval (PHI) 30 daysMinimum time between last application and harvest.[2]
Spray Volume 500 - 1000 L/haEnsure thorough coverage of foliage and fruit.
Rainfastness ~1 hourRapidly penetrates plant tissues.[2]

Table 2: this compound Application Parameters for Potatoes (Late and Early Blight Control)

ParameterValueNotes
Target Diseases Late Blight (Phytophthora infestans), Early Blight (Alternaria solani)Provides enhanced contact control.[3]
Commercial Formulation Example Tanos® (25% Famoxadone, 25% Cymoxanil)Always consult the specific product label.
Application Rate (Formulated Product) 6 - 8 oz/acre (420 - 560 g/ha)Use the higher rate under severe disease pressure.[3]
Application Rate (Active Ingredient) 105 - 140 g a.i./haCalculated from the highest product rate.
Application Interval 7 - 10 daysShorten to 5-7 days in conditions favorable for late blight.[3]
Maximum Applications per Season 6Adherence to resistance management guidelines is critical.[3]
Pre-Harvest Interval (PHI) 14 daysMinimum time between last application and harvest.[4]
Tank-Mixing Requirement Mandatory with a protectant fungicide (different FRAC group)e.g., mancozeb, chlorothalonil, or copper.[3]
Spray Volume 200 - 500 L/haAdjust based on canopy size and application equipment.

II. Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data in field trials.

Protocol 1: Field Efficacy Trial for this compound

1. Objective: To evaluate the efficacy of this compound in controlling downy mildew on grapes or late/early blight on potatoes under field conditions.

2. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates.
  • Treatments:
  • Untreated Control
  • This compound treatment(s) at varying rates
  • A standard commercial fungicide for comparison
  • Plot Size: For grapes, each plot should consist of 4-6 adjacent vines. For potatoes, plots should be at least 4 rows wide and 5-10 meters long.
  • Buffers: Include buffer rows or untreated guard rows around the experimental area to minimize spray drift between plots.

3. Application Procedure:

  • Equipment: Use a calibrated research sprayer (e.g., backpack or tractor-mounted) equipped with nozzles that provide fine to medium droplets for uniform coverage.
  • Calibration: Calibrate the sprayer with water before each application to ensure the desired spray volume is delivered accurately.
  • Mixing: Prepare the spray solution immediately before application. If tank-mixing, ensure compatibility of the formulations. For potatoes, this compound formulations must be tank-mixed with a suitable protectant fungicide.[3]
  • Application: Apply the treatments according to the parameters in Tables 1 or 2. Ensure complete and uniform coverage of the plant canopy. Spray to the point of runoff for grapes, ensuring both sides of the leaves and clusters are treated. For potatoes, ensure thorough coverage of the foliage.
  • Timing: Begin applications preventatively before the onset of disease or at the very first sign of symptoms. Adhere to the specified application intervals.

4. Data Collection and Disease Assessment:

  • Grapes (Downy Mildew):
  • Randomly select 25-50 leaves and 25 clusters per plot for assessment.
  • Assess disease severity as the percentage of leaf or cluster area affected by lesions and/or sporulation.
  • Use a standardized disease rating scale (e.g., 0-100% or a 1-9 scale) for consistency.
  • Assessments should be conducted 7-10 days after each application and at the end of the trial.
  • Potatoes (Late/Early Blight):
  • Assess disease severity on the foliage in the central two rows of each plot.
  • Estimate the percentage of foliage affected by lesions. Standard area diagrams can aid in accurate estimation.
  • Conduct weekly assessments from the onset of symptoms until the crop senesces or is defoliated.
  • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the epidemic's development over time.

5. Statistical Analysis: Analyze disease severity and AUDPC data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment efficacies.

Protocol 2: Residue Analysis of this compound

1. Objective: To determine the residue levels of this compound in grape berries and potato tubers at a specified pre-harvest interval.

2. Field Phase and Sampling:

  • Apply this compound according to the maximum proposed application rate and shortest PHI.
  • At the specified PHI, collect representative samples from each replicate plot.
  • Grapes: Collect at least 1 kg of grape clusters from different parts of the vines in each plot.
  • Potatoes: Harvest at least 2 kg of tubers from the central rows of each plot.
  • Place samples in labeled, clean polyethylene bags and transport them in a cooler with ice packs to the laboratory.
  • Store samples frozen at -20°C until analysis to prevent degradation of residues.

3. Laboratory Phase: QuEChERS Extraction and LC-MS/MS Analysis:

Table 3: Example LC-MS/MS Parameters for this compound Analysis

ParameterSpecification
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid or ammonium formate
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on specific instrumentation and standards
Product Ions (m/z) To be determined based on specific instrumentation and standards
Limit of Quantification (LOQ) Typically ≤ 0.01 mg/kg

III. Visualizations

The following diagrams illustrate key experimental workflows and the mode of action of this compound.

experimental_workflow_efficacy cluster_planning Trial Planning cluster_execution Field Execution cluster_analysis Data Analysis p1 Experimental Design (RCBD) p2 Treatment Selection p1->p2 p3 Plot Layout p2->p3 e1 Sprayer Calibration p3->e1 e2 Fungicide Application e1->e2 e3 Data Collection (Disease Assessment) e2->e3 a1 Calculate Disease Severity / AUDPC e3->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Efficacy Report a2->a3

Caption: Workflow for a field efficacy trial of this compound.

residue_analysis_workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Interpretation f1 Application at Max Rate & Shortest PHI f2 Sample Collection (Grapes/Potatoes) f1->f2 f3 Sample Storage (-20°C) f2->f3 l1 Homogenization f3->l1 l2 QuEChERS Extraction l1->l2 l3 d-SPE Cleanup l2->l3 l4 LC-MS/MS Analysis l3->l4 d1 Quantification of Residues l4->d1 d2 Comparison with MRLs d1->d2 mode_of_action cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by this compound ComplexI Complex I Q Ubiquinone (Q) Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC note Result: Blocks electron transfer, prevents ATP synthesis, leading to fungal cell death. ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Famoxadone This compound (QoI) Block X Famoxadone->Block Block->ComplexIII Binds to Qo site

References

Troubleshooting & Optimization

Overcoming solubility challenges of (S)-famoxadone in aqueous research media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the solubility challenges of (S)-famoxadone in aqueous research media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low aqueous solubility, which is dependent on the pH of the medium. Its solubility is generally higher in acidic conditions compared to neutral or alkaline conditions.[1] See Table 1 for a summary of its solubility in water at various pH levels.

Q2: What are the physicochemical properties of this compound?

A2: this compound is a pale cream powder. A summary of its key physicochemical properties can be found in Table 2.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide are effective solvents for preparing stock solutions.[2] For a detailed list of solubilities in various organic solvents, please refer to Table 3.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a fungicide that inhibits the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex).[2][3] This inhibition blocks electron transport, leading to a decrease in ATP production within the fungal cell.

Q5: Are there any stability concerns with this compound in aqueous solutions?

A5: Yes, the stability of famoxadone in aqueous solutions can be a concern and is pH-dependent. It is relatively stable in acidic conditions (pH 5) but hydrolyzes more rapidly at neutral (pH 7) and alkaline (pH 9) conditions. It is recommended not to store aqueous solutions for more than a day.[2]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous research medium.

  • Question: I've added powdered this compound directly to my buffer/cell culture medium, but it won't dissolve. What should I do?

  • Answer: Direct dissolution of this compound in aqueous media is not recommended due to its low water solubility. You should first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[2]

Issue 2: After diluting my DMSO stock solution into my aqueous medium, a precipitate forms.

  • Question: I've prepared a stock solution of this compound in DMSO, but when I add it to my aqueous medium, the compound precipitates. How can I prevent this?

  • Answer: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

    • Use a higher concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your aqueous medium, reducing the chances of the solvent causing the compound to crash out.

    • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. This gradual change in solvent composition can help maintain solubility.

    • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, they can also be toxic to cells. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally be kept at or below 0.1%.[4][5] Always run a solvent toxicity control in your experiments.

    • Pre-warm the aqueous medium: Gently warming your buffer or medium before adding the DMSO stock can sometimes help maintain solubility.

    • Vortex while adding the stock solution: Vigorously mixing the aqueous medium while slowly adding the DMSO stock can aid in rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

Issue 3: I am observing cellular toxicity in my experiments that may not be due to this compound.

  • Question: My cells are showing signs of stress or death even at low concentrations of this compound. Could the solvent be the issue?

  • Answer: Yes, the solvent used to dissolve this compound, typically DMSO, can exhibit toxicity to cells, especially at higher concentrations.[3][5] It is crucial to include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples but without this compound. This will help you differentiate between the effects of the compound and the solvent. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive primary cells may require lower concentrations.[5]

Data Presentation

Table 1: Aqueous Solubility of this compound at Different pH Values

pHSolubility (µg/L)
2143
3191
5243
7111
938
Data sourced from PubChem.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O₄
Molecular Weight374.4 g/mol
AppearancePale cream powder
Melting Point140.3-141.8 °C
log Kow4.65 (at pH 7)
Data sourced from PubChem.[1]

Table 3: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L)
Acetone274
Acetonitrile125
Dichloromethane239
Ethyl acetate125
Methanol10.0
Toluene13.3
Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out 3.744 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure (for a final volume of 1 mL):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM solution.

    • Vortex the intermediate dilution gently.

    • Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium in your final culture vessel (e.g., a well of a 24-well plate).

    • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

    Note: Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment famoxadone_powder This compound Powder stock_solution 10 mM Stock Solution in DMSO famoxadone_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (e.g., 100 µM) stock_solution->intermediate_dilution Dilute working_solution Final Working Solution (e.g., 10 µM) intermediate_dilution->working_solution Final Dilution aqueous_medium Aqueous Research Medium (e.g., Cell Culture Medium) aqueous_medium->intermediate_dilution aqueous_medium->working_solution assay In Vitro / In Vivo Assay working_solution->assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I q Coenzyme Q (Ubiquinone) complex_i->q e- complex_ii Complex II complex_ii->q e- complex_iii Complex III (Cytochrome bc1) q->complex_iii e- cyt_c Cytochrome c complex_iii->cyt_c e- complex_iv Complex IV cyt_c->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ gradient atp ATP atp_synthase->atp produces famoxadone This compound famoxadone->complex_iii Inhibits at Qo site

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.

References

Addressing the degradation of (S)-famoxadone under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-famoxadone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The main factors contributing to the degradation of this compound are pH, temperature, and light exposure. Famoxadone is susceptible to hydrolysis, particularly under neutral to alkaline conditions. Elevated temperatures can accelerate degradation, and exposure to ultraviolet (UV) light can lead to photolysis.

Q2: I'm observing rapid degradation of my this compound stock solution. What could be the cause?

A2: Rapid degradation of this compound in solution is often due to the pH of the solvent. Famoxadone is more stable in acidic conditions and degrades faster at neutral and alkaline pH.[1] For example, the hydrolysis half-life of famoxadone is significantly shorter at pH 7 and 9 compared to pH 5.[1] Ensure your solvent is not alkaline and consider using a buffered solution at a slightly acidic pH for better stability.

Q3: Are there known degradation products of this compound that I should be aware of?

A3: Yes, several degradation products of famoxadone have been identified. The metabolism and degradation can involve hydroxylation of the phenoxyphenyl and phenylamino rings, cleavage of the oxazolidinedione moiety, and cleavage of the ether linkage. Some known metabolites include IN-H3310, IN-JS940, IN-KF015, and IN-KZ007.[2]

Q4: Does the chirality of this compound influence its degradation profile?

A4: Yes, studies have shown enantioselective degradation of famoxadone, with the (S)-(+)-enantiomer sometimes degrading at a slightly different rate than the (R)-(-)-enantiomer, depending on the matrix.[3] However, in some environments like certain cucurbits and soil, no significant stereoselective degradation has been observed.[3] It is crucial to consider the specific experimental matrix when evaluating the degradation of a single enantiomer.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
  • Possible Cause 1: pH fluctuation in the experimental medium.

    • Troubleshooting Step: Regularly measure and buffer the pH of your solutions. Even small shifts towards neutral or alkaline pH can significantly increase the degradation rate.

  • Possible Cause 2: Temperature variations.

    • Troubleshooting Step: Use a calibrated and stable incubator or water bath to maintain a constant temperature throughout the experiment. Avoid placing samples in areas with temperature fluctuations.

  • Possible Cause 3: Uncontrolled light exposure.

    • Troubleshooting Step: Protect your samples from light, especially UV radiation, by using amber glassware or covering your experimental setup with aluminum foil.

Issue 2: Poor resolution or peak tailing during HPLC analysis of this compound and its degradants.
  • Possible Cause 1: Inappropriate column chemistry for chiral separation.

    • Troubleshooting Step: Utilize a chiral stationary phase (CSP) specifically designed for separating enantiomers. Polysaccharide-based columns are often effective for chiral pesticide analysis.

  • Possible Cause 2: Mobile phase composition is not optimal.

    • Troubleshooting Step: Adjust the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the type and concentration of any additives. For chiral separations, small changes in the mobile phase can have a significant impact on resolution.

  • Possible Cause 3: Column contamination or degradation.

    • Troubleshooting Step: Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced.

Quantitative Data Summary

The degradation of famoxadone is highly dependent on the pH of the aqueous environment. The following table summarizes the hydrolysis half-life of famoxadone at different pH values.

pHHalf-life (days)
531 - 41
72 - 2.7
91.55 - 1.8

Data sourced from PubChem CID 213032.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution (100 µg/mL in a suitable solvent) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS/MS) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: HPLC-MS/MS Method for the Analysis of this compound and its Metabolites

This method is suitable for the quantitative analysis of this compound and its known metabolites.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A chiral column (e.g., polysaccharide-based) for enantiomeric separation, or a standard C18 column for general analysis of famoxadone and its metabolites.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The specific gradient will depend on the column and analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its metabolites.

Visualizations

degradation_pathway cluster_stress Stress Conditions cluster_degradation Degradation of this compound cluster_products Degradation Products Acid Acidic pH S_Famoxadone This compound Acid->S_Famoxadone Base Alkaline pH Base->S_Famoxadone Oxidation Oxidizing Agent Oxidation->S_Famoxadone Light UV Light Light->S_Famoxadone Temperature Heat Temperature->S_Famoxadone Hydroxylated_Metabolites Hydroxylated Metabolites S_Famoxadone->Hydroxylated_Metabolites Hydroxylation Ring_Cleavage_Products Ring Cleavage Products S_Famoxadone->Ring_Cleavage_Products Hydrolysis Ether_Cleavage_Products Ether Cleavage Products S_Famoxadone->Ether_Cleavage_Products Cleavage

Caption: Factors influencing the degradation of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Condition (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by HPLC-MS/MS sampling->analysis data Quantify this compound & Identify Degradants analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Troubleshooting unexpected results in fungal growth inhibition assays with (S)-famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-famoxadone fungal growth inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent quinone outside inhibitor (QoI) fungicide.[1][2] Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III).[1][2] This blockage disrupts the electron transport chain, preventing ATP synthesis and ultimately leading to the cessation of fungal growth and spore germination.[1][3]

Q2: I am not observing any fungal growth inhibition with this compound. What are the possible reasons?

Several factors could contribute to a lack of inhibition:

  • Fungal Resistance: The fungal species you are testing may possess intrinsic or acquired resistance to QoI fungicides. The most common mechanism is a point mutation in the mitochondrial cytochrome b gene (CYTB), specifically the G143A substitution, which prevents famoxadone from binding to its target site.[3][4]

  • Compound Insolubility: this compound has very low aqueous solubility.[5] If not properly dissolved, it may precipitate out of the culture medium, leading to a lower effective concentration.

  • Inappropriate Solvent: The solvent used to prepare the stock solution might interfere with the assay or not be compatible with the culture medium.

  • Degradation of the Compound: Improper storage or handling of the this compound stock solution could lead to its degradation.

Q3: My results are inconsistent between experiments. What could be causing this variability?

Inconsistent results in fungal growth inhibition assays are often due to variations in experimental conditions:

  • Inoculum Size: The concentration of fungal spores or mycelial fragments in the inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) values.[5]

  • Culture Medium Composition: The type of culture medium, its pH, and the presence of certain nutrients can influence both fungal growth and the activity of this compound.[5]

  • Incubation Time and Temperature: Variations in incubation parameters can affect the growth rate of the fungus and, consequently, the observed inhibition.[5]

  • Compound Precipitation: Due to its low solubility, inconsistent dissolution of this compound can lead to variable effective concentrations in the assay wells.

Q4: I am observing partial or "trailing" growth at higher concentrations of this compound. What does this indicate?

Trailing growth, where a low level of residual growth is observed across a range of concentrations, can be caused by several factors:

  • Fungistatic vs. Fungicidal Activity: this compound is primarily fungistatic, meaning it inhibits growth rather than killing the fungus. The trailing effect may represent a subpopulation of cells that are not actively dividing but remain viable.

  • Heteroresistance: The fungal population may contain a small subpopulation of resistant cells that can grow at higher drug concentrations.

  • Drug Stability: The compound may be degrading over the course of the incubation period, allowing for some fungal recovery.

Troubleshooting Guide

This guide provides solutions to common problems encountered during fungal growth inhibition assays with this compound.

Problem Possible Cause Recommended Solution
No inhibition of fungal growth Fungal resistance to QoI fungicides.Sequence the CYTB gene of your fungal strain to check for the G143A mutation. Test a known sensitive strain as a positive control.
Poor solubility of this compound.Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically ≤1%) and does not affect fungal growth. Include a solvent control in your experiment.
Inactive compound.Purchase a new batch of this compound from a reputable supplier. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent MIC values Variation in inoculum preparation.Standardize your inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent spore or cell concentration for each experiment.
Inconsistent compound dissolution.After diluting the stock solution into the culture medium, vortex or sonicate briefly to ensure complete dissolution. Visually inspect for any precipitation before adding to the assay plate.
Edge effects in microtiter plates.To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile water or medium and do not use them for experimental data.
Contamination of cultures Poor aseptic technique.Work in a laminar flow hood and use sterile techniques for all manipulations. Regularly check the sterility of your media and reagents.
No fungal growth in the control wells Inoculum is not viable.Use a fresh culture to prepare the inoculum. Check the viability of your spores or cells before starting the assay.
Inappropriate growth conditions.Ensure the culture medium, temperature, and incubation time are optimal for the growth of your fungal species.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stock Solution Concentration Mass of this compound Volume of DMSO
10 mg/mL10 mg1 mL
20 mg/mL20 mg1 mL
50 mg/mL50 mg1 mL
Broth Microdilution Assay for Fungal Growth Inhibition

This protocol is a general guideline based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 methodology for filamentous fungi and can be adapted for specific fungal species.

Materials:

  • Fungal culture (e.g., Aspergillus fumigatus) grown on a suitable agar medium (e.g., Potato Dextrose Agar)

  • Sterile 0.85% saline with 0.05% Tween 80

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Hemocytometer or spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Harvest fungal spores from a mature culture by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping with a sterile loop.

    • Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the spore concentration of the supernatant to the desired density (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer.

    • Dilute this stock suspension in RPMI-1640 medium to the final working concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control well (fungus in medium with DMSO, no famoxadone) and a negative control well (medium only).

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at the optimal temperature for your fungal species (e.g., 35-37°C for Aspergillus fumigatus) for 48-72 hours.

  • Reading Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a complete or near-complete inhibition of visible growth compared to the positive control. Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm).

Visualizations

Famoxadone_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP_Production cluster_Result ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- No_ATP ATP Production Blocked ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ gradient ADP ADP + Pi Famoxadone This compound Famoxadone->ComplexIII Inhibits Qo site Fungal_Growth_Inhibition Fungal Growth Inhibition No_ATP->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_AssaySetup Assay Setup cluster_IncubationReadout Incubation and Readout A1 Prepare Fungal Inoculum B3 Add Fungal Inoculum to Wells A1->B3 A2 Prepare this compound Stock Solution B1 Serial Dilution of This compound in Medium A2->B1 B2 Dispense Dilutions into 96-Well Plate B1->B2 B2->B3 B4 Include Controls (Positive and Negative) C1 Incubate Plate (e.g., 48h at 35°C) B3->C1 C2 Read Results (Visually or Spectrophotometrically) C1->C2 C3 Determine MIC C2->C3

Caption: Workflow for broth microdilution assay.

References

Optimization of application timing for maximal efficacy of (S)-famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing of (S)-famoxadone for maximal efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a quinone outside inhibitor (QoI) fungicide.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This disruption of the electron transport chain prevents ATP synthesis, leading to a rapid cessation of fungal growth and spore germination.[1][2]

Q2: What is the optimal application timing for this compound to achieve maximum efficacy?

This compound exhibits both protective and limited curative activity.[3] However, it is most effective when applied as a preventative treatment before the establishment of the fungal pathogen or at the very early stages of infection.[3] Its protective action forms a barrier on the plant surface, preventing spore germination and infection.[3] Efficacy generally decreases as the time between application and infection (for preventative use) or between infection and application (for curative use) increases.

Q3: Can this compound be used curatively?

While this compound does possess some curative properties, its efficacy is significantly higher when used preventatively.[3] For curative applications to be effective, they must be administered very early in the disease development process. For established infections, the efficacy of this compound may be reduced.

Q4: What factors can influence the efficacy of this compound in my experiments?

Several factors can impact the performance of this compound:

  • Application Timing: As discussed, preventative application is crucial for optimal results.

  • Spray Coverage: Thorough and uniform coverage of the target plant tissue is essential for creating a protective barrier.

  • Environmental Conditions: Factors such as heavy rainfall shortly after application can potentially wash off the product, although famoxadone is known to be rainfast shortly after application due to its binding to the waxy layer of the plant.[1] High humidity and specific temperature ranges can influence fungal growth and disease pressure, thus affecting perceived efficacy.

  • Fungal Species and Life Stage: The susceptibility of different fungal species and their life stages (e.g., spores, mycelia) to this compound can vary. It is highly effective against zoospore germination.[2]

  • Resistance: The development of resistance in fungal populations to QoI fungicides is a known issue.[4] It is advisable to use this compound in rotation or combination with fungicides that have different modes of action to mitigate the risk of resistance.[1]

Q5: How can I manage or prevent the development of resistance to this compound?

To delay the onset of fungicide resistance, it is recommended to:

  • Use this compound in a rotational program with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Utilize tank-mixes with multi-site fungicides or fungicides with a different mode of action.[1]

  • Apply this compound at the recommended dosage and intervals; do not use reduced rates.

  • Integrate non-chemical control methods, such as using resistant plant varieties and managing cultural practices to reduce disease pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no efficacy observed after application. 1. Late Application: The fungicide was applied after the fungal infection was well-established. 2. Poor Spray Coverage: The application did not adequately cover the target plant surfaces. 3. Fungicide Resistance: The target fungal population may have developed resistance to QoI fungicides.[4] 4. Sub-optimal Environmental Conditions: Heavy rainfall immediately after application may have washed off the product before it could adhere to the plant surface.1. Review application timing. For future experiments, apply this compound preventatively. 2. Optimize spray application parameters to ensure thorough coverage. 3. Test the fungal population for resistance to QoI fungicides. If resistance is confirmed, use a fungicide with a different mode of action. 4. Apply this compound during conditions that allow for drying and absorption.
Inconsistent results across experimental replicates. 1. Variable Application: Inconsistent application technique or volume across replicates. 2. Non-uniform Disease Pressure: The initial inoculum load may not have been uniform across all experimental units. 3. Micro-environmental Differences: Variations in temperature, humidity, or light exposure across replicates.1. Standardize the application protocol to ensure each replicate receives the same treatment. 2. Ensure a uniform method of inoculation to achieve consistent disease pressure. 3. Randomize the placement of experimental units to minimize the impact of micro-environmental variations.
Phytotoxicity symptoms observed on plants. 1. High Concentration: The applied concentration of this compound may be too high for the specific plant species or variety. 2. Tank-mix Incompatibility: If used in a tank-mix, other components may be causing phytotoxicity.1. Conduct a dose-response experiment to determine the optimal non-phytotoxic concentration. 2. Test each component of the tank-mix individually to identify the source of phytotoxicity.

Data Presentation

Table 1: Representative Efficacy of this compound Applied at Different Times Relative to Inoculation with a Susceptible Oomycete Pathogen *

Application Timing (Days Relative to Inoculation)Efficacy (% Disease Control)
-3 (Preventative)95 - 99%
-1 (Preventative)90 - 95%
0 (At time of Inoculation)80 - 85%
+1 (Curative)60 - 70%
+3 (Curative)30 - 40%

*Note: This table presents illustrative data based on the known properties of this compound as a primarily preventative QoI fungicide. Actual efficacy can vary depending on the specific experimental conditions, pathogen, and host plant.

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment of this compound Against Phytophthora infestans

Objective: To determine the concentration of this compound that inhibits the mycelial growth of Phytophthora infestans by 50% (EC50).

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phytophthora infestans culture

  • Rye A agar medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Methodology:

  • Preparation of Fungicide-Amended Media: a. Prepare Rye A agar medium and autoclave. b. Cool the medium to 45-50°C in a water bath. c. Add the appropriate volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone. d. Mix thoroughly and pour the amended agar into sterile petri dishes.

  • Inoculation: a. From the margin of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. b. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control petri dish.

  • Incubation: a. Seal the petri dishes with parafilm. b. Incubate the plates in the dark at 18-20°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the dish.

  • Data Collection and Analysis: a. Measure the colony diameter of the fungal growth in two perpendicular directions for each plate. b. Calculate the average colony diameter for each concentration. c. Determine the percentage of mycelial growth inhibition for each concentration relative to the control. d. Calculate the EC50 value using probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Protocol 2: Preventative and Curative Efficacy of this compound in a Detached Leaf Assay

Objective: To evaluate the preventative and curative efficacy of this compound against downy mildew on grape leaves.

Materials:

  • This compound formulation

  • Grapevine plants (susceptible variety)

  • Plasmopara viticola sporangia suspension

  • Spray bottle or atomizer

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber

Methodology:

  • Plant Material: a. Collect healthy, fully expanded grape leaves from untreated plants.

  • Fungicide Application: a. Prepare the desired concentration of this compound spray solution. b. For preventative treatments, spray the adaxial (upper) surface of the leaves with the fungicide solution until runoff. Allow the leaves to dry completely. c. For curative treatments, the leaves will be sprayed after inoculation (see step 4).

  • Inoculation: a. Prepare a sporangia suspension of Plasmopara viticola in sterile distilled water. b. For preventative treatments, inoculate the leaves at different time points after fungicide application (e.g., 1 day, 3 days). c. For curative treatments, inoculate the leaves first and then apply the fungicide at different time points after inoculation (e.g., 1 day, 3 days). d. Apply the sporangia suspension to the abaxial (lower) surface of the leaves.

  • Incubation: a. Place the inoculated leaves in moist chambers with the abaxial side facing up. b. Incubate in a growth chamber with appropriate light and temperature conditions to promote disease development.

  • Disease Assessment: a. After 5-7 days of incubation, assess the disease severity on each leaf by estimating the percentage of the leaf area covered with sporulation. b. Calculate the efficacy of the fungicide treatment for each application timing by comparing the disease severity to the untreated, inoculated control leaves.

Visualizations

G Mechanism of Action of this compound cluster_Mitochondrion Fungal Mitochondrion ComplexI Complex I Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC e- No_ATP ATP Production Blocked ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Generates Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- H_flow H+ Gradient Famoxadone This compound Famoxadone->Inhibition Inhibition->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.

G Experimental Workflow for Preventative vs. Curative Efficacy cluster_Preventative Preventative Application cluster_Curative Curative Application P1 Apply this compound P2 Incubate (e.g., 1-3 days) P1->P2 P3 Inoculate with Pathogen P2->P3 Incubate Incubate for Disease Development (e.g., 5-7 days) P3->Incubate C1 Inoculate with Pathogen C2 Incubate (e.g., 1-3 days) C1->C2 C3 Apply this compound C2->C3 C3->Incubate Start Start Start->P1 Start->C1 Assess Assess Disease Severity (% Control) Incubate->Assess

Caption: Workflow comparing preventative and curative application timing of this compound.

References

Technical Support Center: Strategies to Prevent Fungal Resistance to Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating fungal resistance to the fungicide famoxadone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of famoxadone?

A1: Famoxadone is a quinone outside inhibitor (QoI) fungicide. Its primary mode of action is the inhibition of mitochondrial respiration in fungi. It specifically binds to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons, which in turn halts the production of ATP, depriving the fungal cell of its energy source and leading to cell death.

Q2: How does fungal resistance to famoxadone develop?

A2: The most common mechanism of resistance to famoxadone and other QoI fungicides is a target-site modification. This typically involves a single point mutation in the mitochondrial cytochrome b gene (CYTB), which encodes the protein that famoxadone targets. The most frequently observed mutation is a substitution of glycine with alanine at position 143 (G143A). This single amino acid change reduces the binding affinity of famoxadone to the cytochrome bc1 complex, rendering the fungicide less effective. Other, less common mutations in the CYTB gene, such as F129L, have also been associated with QoI resistance.

Q3: Are there other mechanisms of resistance to famoxadone?

A3: Yes, besides target-site mutations, two other mechanisms can contribute to reduced sensitivity to famoxadone, though they are generally considered to have a lesser impact:

  • Alternative Respiration: Some fungi can activate an alternative oxidase (AOX) pathway. This pathway bypasses the cytochrome bc1 complex, allowing the electron transport chain to continue functioning and produce some energy, even when the primary pathway is blocked by famoxadone.

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps, can actively transport famoxadone out of the fungal cell. This reduces the intracellular concentration of the fungicide, preventing it from reaching its target at a sufficient concentration to be effective.

Q4: Is there cross-resistance between famoxadone and other fungicides?

A4: Yes, due to its mode of action, famoxadone exhibits cross-resistance with other QoI fungicides, such as strobilurins (e.g., azoxystrobin, pyraclostrobin). Fungal strains with the G143A mutation in the CYTB gene will typically be resistant to most, if not all, fungicides in FRAC (Fungicide Resistance Action Committee) Group 11.

Q5: What are the primary strategies to prevent or delay the development of famoxadone resistance?

A5: The cornerstone of famoxadone resistance management is to reduce the selection pressure on fungal populations. This can be achieved through several strategies:

  • Mixtures: Using famoxadone in a pre-mixture or tank-mix with a fungicide that has a different mode of action is highly recommended. A common and effective partner for famoxadone is cymoxanil.

  • Alternation: Rotating applications of famoxadone with fungicides from different FRAC groups. This avoids the repeated use of the same mode of action, which can select for resistant individuals.

  • Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.

  • Integrated Pest Management (IPM): Incorporating non-chemical control methods, such as using resistant crop varieties, managing crop sanitation, and optimizing environmental conditions to be less favorable for fungal growth.

Troubleshooting Guides

Problem: I am observing a decrease in the efficacy of famoxadone in my experiments.

Possible Cause Troubleshooting Steps
Development of Fungal Resistance 1. Confirm Resistance: Perform a bioassay to determine the EC50 value of your fungal isolate for famoxadone and compare it to a known sensitive (wild-type) strain. A significant increase in the EC50 value suggests resistance.2. Identify Resistance Mechanism: Use molecular techniques (PCR-RFLP, allele-specific PCR, or sequencing) to screen for the G143A mutation in the CYTB gene.3. Switch Fungicide: If resistance is confirmed, discontinue the use of famoxadone and other QoI fungicides. Select a fungicide with a different mode of action.
Incorrect Application or Dosage 1. Verify Concentration: Double-check calculations and ensure the correct concentration of famoxadone was used in your experiments.2. Check Application Method: Ensure even and thorough coverage of the treatment area.
Environmental Factors 1. Review Conditions: Assess if environmental conditions (e.g., high rainfall, extreme temperatures) could have degraded the fungicide or promoted unusually high disease pressure.

Problem: My PCR-based assay for the G143A mutation is not working.

Possible Cause Troubleshooting Steps
Poor DNA Quality or Quantity 1. Assess DNA: Quantify your DNA using a spectrophotometer (e.g., NanoDrop) and check the purity (A260/280 ratio). Run an aliquot on an agarose gel to check for degradation.2. Re-extract DNA: If DNA quality is poor, perform a new DNA extraction using a reliable protocol or commercial kit.
Incorrect PCR Primers or Probes 1. Verify Sequences: Double-check the primer and probe sequences for accuracy.2. Check Primer/Probe Storage: Ensure primers and probes have been stored correctly at -20°C and have not undergone excessive freeze-thaw cycles.
Suboptimal PCR Conditions 1. Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your primers.2. Adjust MgCl2 Concentration: Titrate the MgCl2 concentration in your PCR reaction, as it can significantly impact enzyme activity and primer annealing.

Quantitative Data Summary

Table 1: Example EC50 Values for Famoxadone and other QoI Fungicides in Sensitive (Wild-Type) and Resistant (G143A) Fungal Strains.

Fungus Fungicide Genotype EC50 (µg/mL) Resistance Factor (RF)
Plasmopara viticolaAzoxystrobinWild-Type0.01 - 0.1-
G143A>100>1000
Alternaria solaniAzoxystrobinWild-Type~0.02-
F129L~0.2~10
Botrytis cinereaPyraclostrobinWild-Type0.02 - 0.05-
G143A>10>200
Sclerotinia sclerotiorumAzoxystrobinWild-Type~0.03-
G143A>50>1600

Note: EC50 values can vary depending on the specific fungal isolate and experimental conditions. The data presented are illustrative examples.

Experimental Protocols

Protocol 1: Determination of EC50 Values for Famoxadone

This protocol describes a mycelial growth inhibition assay to determine the concentration of famoxadone that inhibits fungal growth by 50% (EC50).

Materials:

  • Pure culture of the fungal isolate to be tested

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Famoxadone stock solution (e.g., 10 mg/mL in acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Sterile scalpel or cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of famoxadone concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all treatments (including the control) and is not inhibitory to fungal growth (typically ≤1% v/v).

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile scalpel or cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100

    • Use statistical software to perform a probit or log-logistic regression analysis of the inhibition data against the log-transformed fungicide concentrations to calculate the EC50 value.

Protocol 2: PCR-RFLP for Detection of the G143A Mutation

This protocol describes a Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method to detect the G143A mutation in the CYTB gene. This mutation often creates or abolishes a restriction enzyme recognition site.

Materials:

  • Fungal genomic DNA

  • PCR primers flanking the codon 143 region of the CYTB gene

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Restriction enzyme (e.g., Fnu4HI or another suitable enzyme that specifically cuts one of the alleles)

  • Restriction enzyme buffer

  • Water bath or incubator

  • Agarose gel electrophoresis equipment

Methodology:

  • PCR Amplification:

    • Set up a PCR reaction containing fungal gDNA, forward and reverse primers, dNTPs, Taq polymerase, and buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.

  • Verification of PCR Product:

    • Run a small amount of the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Restriction Digest:

    • In a new tube, mix the PCR product with the chosen restriction enzyme and its corresponding buffer.

    • Incubate at the optimal temperature for the enzyme for several hours or overnight.

  • Gel Electrophoresis:

    • Run the digested PCR product on an agarose gel alongside an undigested control and a DNA ladder.

  • Interpretation of Results:

    • Wild-Type (G143): If the enzyme cuts the wild-type allele, you will see two smaller bands.

    • Resistant (A143): If the mutation abolishes the restriction site, you will see a single, larger undigested band.

    • Heteroplasmy (mixture): If both alleles are present, you will see three bands (the two smaller digested bands and the larger undigested band).

Visualizations

Famoxadone_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP ComplexI Complex I/II UQ Ubiquinone Pool (UQ) ComplexI->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- H2O H₂O ComplexIV->H2O e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP O2 O₂ ADP ADP + Pi Famoxadone Famoxadone Famoxadone->Block Block->CytC Blocks e- transfer

Caption: Famoxadone inhibits the mitochondrial electron transport chain.

Resistance_Mechanism Famoxadone Famoxadone Application Selection Selection Pressure Famoxadone->Selection WT_Fungus Sensitive Fungus (Wild-Type CYTB) Res_Fungus Resistant Fungus (G143A Mutation in CYTB) Population Resistant Population Dominates Res_Fungus->Population Selection->WT_Fungus Inhibited Selection->Res_Fungus Survives & Reproduces Experimental_Workflow Start Suspected Resistance (Reduced Efficacy) Isolate Isolate Fungus from Sample Start->Isolate Bioassay Phenotypic Assay: Determine EC50 Isolate->Bioassay DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction Decision Decision Point Bioassay->Decision Molecular_Assay Molecular Assay: Detect CYTB Mutations DNA_Extraction->Molecular_Assay Molecular_Assay->Decision Result_Sensitive Sensitive (Low EC50, No Mutation) Result_Resistant Resistant (High EC50, G143A Present) Decision->Result_Sensitive Consistent Decision->Result_Resistant Consistent

Improving the detection sensitivity of (S)-famoxadone in complex environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (S)-famoxadone in complex environmental samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection sensitivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in environmental samples?

A1: The most prevalent methods for the determination of this compound residues in environmental matrices like soil, water, fruits, and vegetables are chromatography-based techniques. These include High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).[1] For high sensitivity and selectivity, LC-MS/MS is often the preferred method.[2]

Q2: What are typical Limits of Quantification (LOQ) and Detection (LOD) for famoxadone in soil and water?

A2: Using a validated LC-MS/MS method, typical LOQs and LODs for famoxadone and its metabolites are:

  • In Soil: LOQ of 10 µg/kg (ppb) and an estimated LOD of 3 µg/kg.[2]

  • In Water: LOQ of 0.1 µg/L (ppb) and an estimated LOD of 0.03 µg/L.[2]

Q3: What are the main challenges when analyzing this compound in complex environmental samples?

A3: Researchers face several key challenges:

  • Complex Matrices: Environmental samples contain numerous interfering compounds that can affect the accuracy and sensitivity of the analysis.[3]

  • Low Concentration Levels: Famoxadone is often present at trace levels (ppb or ppt), requiring highly sensitive analytical methods and efficient sample concentration steps.[4]

  • Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of famoxadone, leading to inaccurate quantification.[5][6][7]

  • Analyte Recovery: Poor recovery of famoxadone during sample preparation can lead to underestimation of its concentration.[4][8]

Troubleshooting Guides

Low Analyte Recovery During Solid-Phase Extraction (SPE)

Problem: You are experiencing low recovery of this compound after solid-phase extraction.

Potential Cause Troubleshooting Suggestion
Improper Sorbent Choice The retention mechanism of the sorbent may not be suitable for famoxadone. For a nonpolar compound like famoxadone, a reversed-phase sorbent (e.g., C18) is appropriate. If retention is too strong, consider a less hydrophobic sorbent.[9]
Inadequate Column Conditioning The sorbent bed must be properly wetted. Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solvent similar in composition to the sample matrix.[4][8] Do not let the column dry out before loading the sample.[9][10]
Sample Loading Issues The flow rate during sample loading may be too high, preventing efficient retention. Decrease the loading flow rate to allow sufficient interaction time between famoxadone and the sorbent.[8][9] Also, ensure the sample pH is optimized for retention.[4]
Inefficient Elution The elution solvent may be too weak to desorb famoxadone completely from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or increase the elution volume.[9][10]
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte. Either decrease the sample volume or use a cartridge with a larger sorbent mass.[8]
Signal Suppression or Enhancement in LC-MS/MS Analysis

Problem: You are observing significant matrix effects (ion suppression or enhancement) in your LC-MS/MS data.

Potential Cause Troubleshooting Suggestion
Co-elution of Matrix Components Interfering compounds from the sample matrix are co-eluting with famoxadone and affecting its ionization.[5][6]
Solution 1: Improve Sample CleanupAdd a cleanup step after extraction, such as using a different SPE sorbent or dispersive SPE (d-SPE) with materials like graphitized carbon black (GCB) or PSA to remove specific interferences.[5]
Solution 2: Optimize ChromatographyModify the LC gradient to improve the separation between famoxadone and interfering peaks.[2][5]
Solution 3: Sample DilutionDiluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.[5]
Inappropriate Mobile Phase Composition The mobile phase can influence ionization efficiency.
Solution 1: Use High-Purity SolventsEnsure the use of high-purity solvents and additives to avoid unwanted adduct formation and high background noise.[11]
Solution 2: Optimize AdditivesThe addition of modifiers like formic acid or ammonium acetate can improve ionization and peak shape.[12]
Incorrect Calibration Strategy Using a solvent-based calibration curve for complex matrix samples can lead to inaccurate quantification due to uncompensated matrix effects.
Solution 1: Matrix-Matched CalibrationPrepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[13]
Solution 2: Use of Isotopically Labeled Internal StandardsAn isotopically labeled internal standard for famoxadone can co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[13]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Soil Samples

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis.

  • Sample Homogenization: Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For quality control samples, spike with an appropriate amount of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate famoxadone from matrix interferences (e.g., start with 95% A, ramp to 5% A).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for famoxadone for quantification and confirmation.

      • Example Transitions: These would need to be determined empirically, but could be, for instance, a precursor ion corresponding to the protonated molecule [M+H]⁺ and two characteristic product ions.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for famoxadone.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Soil/Water Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction 1 Cleanup Cleanup (d-SPE) Extraction->Cleanup 2 Final_Extract Final Extract Cleanup->Final_Extract 3 LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation 4. Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 5 Data_Processing Data Processing & Quantification MS_Detection->Data_Processing 6

Caption: Workflow for the analysis of this compound in environmental samples.

Troubleshooting_Low_Recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Recovery Observed Check_SPE_Method Review SPE Protocol Start->Check_SPE_Method Check_Elution Check Elution Solvent Strength Start->Check_Elution Check_Loading Analyze Sample Loading Flow Rate Start->Check_Loading Optimize_Sorbent Change/Optimize Sorbent Check_SPE_Method->Optimize_Sorbent Recondition_Column Ensure Proper Column Conditioning Check_SPE_Method->Recondition_Column Increase_Elution_Vol Increase Elution Volume/Strength Check_Elution->Increase_Elution_Vol Decrease_Flow_Rate Decrease Flow Rate Check_Loading->Decrease_Flow_Rate

Caption: Logical troubleshooting steps for low SPE recovery.

References

Technical Support Center: Refinement of Analytical Methods to Resolve Co-eluting Peaks with (S)-Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical resolution of co-eluting peaks, with a specific focus on the chiral separation of (S)-famoxadone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analysis of this compound?

A1: The primary challenge is its chiral nature. Famoxadone exists as two enantiomers, this compound and (R)-famoxadone. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard reversed-phase HPLC methods. Enantioselective methods are required to separate and accurately quantify each enantiomer.

Q2: Why is it important to separate the enantiomers of famoxadone?

A2: The biological activity and toxicological profiles of enantiomers can differ significantly. For instance, one enantiomer may be a potent fungicide while the other is less active or contributes more to off-target toxicity. Regulatory agencies increasingly require the assessment of individual enantiomers of chiral pesticides to ensure product safety and efficacy. For famoxadone, the R-(-)-enantiomer has been reported to have higher bioactivity against certain organisms.[1]

Q3: What type of chromatographic column is suitable for separating famoxadone enantiomers?

A3: A chiral stationary phase (CSP) is essential for the separation of famoxadone enantiomers. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), have been successfully used for this purpose.[2][3]

Q4: What detection technique is recommended for the analysis of famoxadone enantiomers?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of famoxadone enantiomers, especially in complex matrices like food and environmental samples.[2][3]

Troubleshooting Guide

Issue 1: Poor or No Resolution of (S)- and (R)-Famoxadone Enantiomers

Possible Causes & Solutions:

  • Inappropriate Column:

    • Solution: Verify that you are using a chiral stationary phase, specifically one known to be effective for famoxadone, such as cellulose tris(3,5-dimethylphenylcarbamate). Standard achiral columns like a C18 will not resolve enantiomers.

  • Incorrect Mobile Phase Composition:

    • Solution: The composition of the mobile phase is critical for chiral separations. For the separation of famoxadone enantiomers on a cellulose-based CSP, a mobile phase consisting of methanol and a formic acid-ammonium acetate buffer has been shown to be effective.[2][3] Adjusting the ratio of the organic modifier to the aqueous buffer can significantly impact resolution.

  • Flow Rate is Too High:

    • Solution: A lower flow rate generally allows for better interaction between the analytes and the chiral stationary phase, leading to improved resolution. Try reducing the flow rate in increments (e.g., from 0.5 mL/min to 0.4 mL/min).

  • Column Temperature Fluctuations:

    • Solution: Temperature can influence chiral recognition. Ensure a stable column temperature is maintained using a column oven. You can also experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to optimize resolution.

  • Column Contamination or Degradation:

    • Solution: If the column has been used extensively or with complex matrices, its performance may degrade. Try flushing the column with an appropriate solvent. If performance does not improve, the column may need to be replaced.

Issue 2: Co-elution of this compound with Matrix Interferences

Possible Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Solution: Complex sample matrices can contain compounds that co-elute with the target analytes. Employ a robust sample preparation method. For spinach samples, extraction with acetonitrile followed by cleanup with primary and secondary amine (PSA) and C18 sorbent has proven effective in removing interfering matrix components.[2][3]

  • Suboptimal Chromatographic Conditions:

    • Solution: Modify the HPLC method to improve selectivity. This can involve adjusting the mobile phase composition, gradient profile, or trying a different chiral stationary phase.

  • Matrix Effects in MS/MS Detection:

    • Solution: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] To mitigate this, use matrix-matched calibration standards or employ stable isotope-labeled internal standards.

Issue 3: Peak Tailing or Asymmetry for Famoxadone Peaks

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Solution: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase. Adding a small amount of an acidic or basic modifier to the mobile phase can help to improve peak shape.

  • Column Overload:

    • Solution: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

  • Extra-Column Dead Volume:

    • Solution: Excessive dead volume in the HPLC system (e.g., from tubing or fittings) can cause peak broadening and tailing. Ensure all connections are made correctly and use tubing with the appropriate internal diameter.

Experimental Protocols

Enantioselective Analysis of Famoxadone in Spinach

This protocol is based on the method described by Qian et al. (2011).[2][3]

1. Sample Preparation:

  • Homogenize 10 g of spinach sample with 20 mL of acetonitrile.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and add 50 mg of PSA and 50 mg of C18 sorbent.

  • Vortex for 1 minute and then centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

  • Mobile Phase: Methanol and formic acid-ammonium acetate buffer.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for both famoxadone enantiomers.

Quantitative Data Summary

ParameterThis compound(R)-FamoxadoneReference
Linearity Range (µg/L) 0.5 - 15000.5 - 1500[2][3]
Correlation Coefficient (r²) > 0.99> 0.99[2][3]
LOD in Spinach (µg/kg) 0.30.3[2][3]
LOQ in Spinach (µg/kg) 11[2][3]
Average Recovery in Spinach (%) 80.8 - 96.580.8 - 96.5[2][3]
RSD (%) 4.8 - 13.44.8 - 13.4[2][3]
SampleHalf-life of S-(+)-famoxadone (days)Half-life of R-(-)-famoxadone (days)Reference
Grape 31.538.5[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Homogenization of Sample (e.g., Spinach) extraction Acetonitrile Extraction homogenization->extraction cleanup Dispersive SPE Cleanup (PSA and C18) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc Chiral HPLC Separation filtration->hplc msms Tandem Mass Spectrometry Detection (MS/MS) hplc->msms quantification Quantification of (S)- and (R)-Famoxadone msms->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the enantioselective analysis of famoxadone.

troubleshooting_workflow rect_node rect_node start Poor or No Enantiomeric Resolution check_column Using a Chiral Stationary Phase? start->check_column check_mobile_phase Mobile Phase Composition Correct? check_column->check_mobile_phase Yes no_column Use appropriate chiral column. check_column->no_column No check_flow_rate Flow Rate Optimized? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase Adjust mobile phase (e.g., organic/aqueous ratio). check_mobile_phase->adjust_mobile_phase No check_column_health Column Contaminated? check_flow_rate->check_column_health Yes adjust_flow_rate Reduce flow rate. check_flow_rate->adjust_flow_rate No clean_column Flush or replace the column. check_column_health->clean_column Yes resolved Resolution Achieved check_column_health->resolved No

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

Minimizing off-target effects of (S)-famoxadone in non-target organism studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of (S)-famoxadone in non-target organism studies. The following information is intended to aid in the design and execution of experiments to ensure data accuracy and responsible research practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of famoxadone?

A1: Famoxadone's primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, which disrupts cellular respiration. While effective against target fungi, this mechanism can also affect non-target organisms. The most significant documented off-target effects are acute toxicity to aquatic invertebrates and fish. Famoxadone is also moderately toxic to earthworms and honeybees.[1]

Q2: How does the stereochemistry of famoxadone influence its off-target toxicity?

A2: Famoxadone is a chiral molecule and exists as two enantiomers: this compound and (R)-famoxadone. Research has demonstrated that the (R)-enantiomer exhibits significantly higher toxicity to a range of non-target organisms compared to the (S)-enantiomer.[1][2][3] For instance, R-famoxadone is reported to be 1.80-6.40 times more toxic to Daphnia magna and 100 times more toxic to zebrafish (Danio rerio) than S-famoxadone.[1] Therefore, using the enantiomerically pure this compound is a primary strategy to minimize off-target effects.

Q3: What are the best practices for handling this compound in the laboratory to minimize environmental release?

A3: Standard laboratory best practices for handling pesticides should be followed. These include using appropriate personal protective equipment (PPE), preparing solutions in a fume hood, and accurately calculating the required concentrations to avoid unnecessary waste. All waste containing famoxadone should be disposed of as hazardous chemical waste according to institutional guidelines. Accidental spills should be cleaned up immediately using appropriate absorbent materials.

Q4: Are there specific non-target organisms that are particularly sensitive to famoxadone?

A4: Yes, aquatic organisms are particularly sensitive. Studies have shown high toxicity in species like the water flea (Daphnia magna) and zebrafish (Danio rerio).[1][4][5] Soil-dwelling organisms like earthworms (Eisenia foetida) also show sensitivity, with the R-enantiomer being significantly more toxic.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High mortality in non-target aquatic organism control group Contaminated dilution water or glassware.Use high-purity water (e.g., Milli-Q) and ensure all glassware is thoroughly cleaned and rinsed with deionized water. Consider a solvent control group if a solvent is used to dissolve the famoxadone.
Inconsistent results in cytotoxicity assays Cell line contamination (e.g., mycoplasma), inconsistent cell seeding density, or variability in compound concentration.Regularly test cell lines for contamination. Use a cell counter to ensure consistent seeding density. Prepare fresh stock solutions of this compound and verify concentrations.
Observed stress responses in non-target organisms at low this compound concentrations Even at low concentrations, this compound can induce sublethal effects such as oxidative stress due to its mechanism of action.Measure sublethal endpoints such as reactive oxygen species (ROS) production, antioxidant enzyme activity (e.g., catalase, superoxide dismutase), or gene expression changes related to stress response pathways.
Difficulty dissolving famoxadone for aqueous tests Famoxadone has low aqueous solubility.Use a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO) or acetone to prepare a concentrated stock solution, which can then be diluted in the test medium. Ensure the final solvent concentration in the test is low (typically <0.1%) and does not affect the test organisms. A solvent control group is essential.

Quantitative Data Summary

Table 1: Enantioselective Acute Toxicity of Famoxadone to Aquatic Invertebrates

OrganismEnantiomer48-hour LC50 (mg/L)Reference
Daphnia magnaThis compound0.042[1]
(R)-famoxadone0.006[1]

Table 2: Enantioselective Acute Toxicity of Famoxadone to Vertebrates

OrganismEnantiomer96-hour LC50 (mg/L)Reference
Zebrafish (Danio rerio)This compound0.19[1]
(R)-famoxadone0.0019[1]

Table 3: Enantioselective Acute Toxicity of Famoxadone to Soil Organisms

OrganismEnantiomer14-day LC50 (mg/kg soil)Reference
Earthworm (Eisenia foetida)(S)-(+)-famoxadone103.6[2]
(R)-(-)-famoxadone0.62[2]

Experimental Protocols

Protocol 1: Acute Toxicity Assessment in Daphnia magna

This protocol is adapted from standard aquatic toxicology test guidelines.

1. Organism Acclimation:

  • Culture Daphnia magna neonates (<24 hours old) in a suitable culture medium under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark photoperiod).

2. Test Solution Preparation:

  • Prepare a stock solution of this compound and R-famoxadone (for comparison) in a minimal amount of a suitable solvent (e.g., DMSO).

  • Prepare a series of test concentrations by diluting the stock solution in the culture medium. Include a control group (medium only) and a solvent control group (medium with the highest concentration of solvent used).

3. Experimental Setup:

  • Use glass beakers as test vessels.

  • Add 10 neonates to each beaker containing the test solution. Use at least three replicates for each concentration and control.

4. Incubation and Observation:

  • Incubate for 48 hours under the same conditions as acclimation.

  • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

5. Data Analysis:

  • Calculate the percentage of immobilization for each concentration.

  • Determine the 48-hour LC50 (Lethal Concentration 50%) value using a suitable statistical method (e.g., probit analysis).

Protocol 2: Cytotoxicity Assay in a Fish Cell Line (e.g., RTgill-W1)

This protocol is based on established in vitro toxicology methods.

1. Cell Culture:

  • Culture RTgill-W1 cells (from rainbow trout gills) in a suitable medium (e.g., L-15) supplemented with fetal bovine serum at the recommended temperature (e.g., 19°C).

2. Cell Seeding:

  • Seed the cells into a 96-well microplate at a predetermined density and allow them to attach and grow for 24 hours.

3. Exposure:

  • Prepare a range of concentrations of this compound and R-famoxadone in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds. Include control and solvent control wells.

4. Incubation:

  • Incubate the plate for 24 or 48 hours at the appropriate temperature.

5. Viability Assessment (e.g., using AlamarBlue assay):

  • Add the AlamarBlue reagent to each well and incubate for a specified period.

  • Measure the fluorescence or absorbance using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage of the control.

  • Determine the EC50 (Effective Concentration 50%) value by plotting cell viability against the compound concentration.

Visualizations

Electron_Transport_Chain_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of Action cluster_Effects Downstream Effects ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ROS Increased ROS (Reactive Oxygen Species) ComplexIII->ROS Disruption leads to ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP_Reduction Reduced ATP Production ATP_Synthase->ATP_Reduction Inhibition leads to Famoxadone This compound Famoxadone->ComplexIII Inhibits

Caption: Inhibition of Complex III by this compound.

Off_Target_Signaling_Pathway Famoxadone This compound (Off-target concentration) Mitochondria Mitochondrial Complex III Inhibition Famoxadone->Mitochondria ROS Increased ROS Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (e.g., JNK, p38) OxidativeStress->MAPK CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis MAPK->Apoptosis CellDamage->Apoptosis

Caption: Potential off-target signaling cascade.

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Data Analysis SelectOrganism Select Non-Target Organism PrepareSolutions Prepare this compound Stock Solutions SelectOrganism->PrepareSolutions Acclimation Acclimate Organisms PrepareSolutions->Acclimation ExposureProtocol Execute Exposure Protocol Acclimation->ExposureProtocol EndpointMeasurement Measure Endpoints (e.g., LC50, EC50) ExposureProtocol->EndpointMeasurement StatisticalAnalysis Statistical Analysis EndpointMeasurement->StatisticalAnalysis Report Report Results StatisticalAnalysis->Report

Caption: General experimental workflow diagram.

References

Enhancing the formulation of (S)-famoxadone for improved stability and delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the formulation of (S)-famoxadone for improved stability and delivery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: The primary challenges in formulating this compound stem from its low aqueous solubility and potential for stability issues. As a poorly water-soluble compound, achieving adequate bioavailability and dissolution is a key hurdle.[1] Its solubility is also pH-dependent, which needs to be considered for oral and parenteral formulations. Furthermore, like many complex organic molecules, it can be susceptible to degradation under certain environmental conditions.

Q2: What is the mechanism of action of this compound, and how does it influence formulation strategy?

A2: this compound is a potent inhibitor of mitochondrial electron transport, specifically targeting complex III (cytochrome bc1 complex).[1][2] This targeted mechanism means that the formulation must be designed to deliver the active pharmaceutical ingredient (API) to the site of action in a sufficient concentration to exert its therapeutic effect. The delivery system should protect the molecule from premature degradation and facilitate its transport across biological membranes to reach the mitochondria.

Q3: What are some promising formulation strategies to enhance the solubility and dissolution of this compound?

A3: Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.

  • Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation can significantly increase the solubility of the drug.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for lipophilic drugs like this compound (log Kow = 4.65 at pH 7).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of this compound.

Issue 1: Low and Variable Dissolution Rates

Symptoms:

  • Inconsistent drug release profiles between batches.

  • Failure to meet dissolution specifications.

  • Poor in vivo performance despite adequate drug loading.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor wettability of the API. Incorporate a wetting agent or surfactant into the formulation. Consider formulating as a solid dispersion with a hydrophilic polymer.
Drug particle agglomeration. Optimize the particle size reduction process (e.g., milling, homogenization). Include anti-adherents or glidants in solid dosage forms.
Inadequate sink conditions in the dissolution medium. Increase the volume of the dissolution medium. Add a surfactant (e.g., sodium lauryl sulfate) to the medium to increase the solubility of this compound.
Polymorphic transformations during processing or storage. Characterize the solid-state properties of this compound to identify the most stable polymorphic form. Control manufacturing processes (e.g., temperature, humidity) to prevent polymorphic changes.
Issue 2: Formulation Instability and Degradation

Symptoms:

  • Appearance of new peaks or disappearance of the API peak in HPLC analysis during stability studies.

  • Changes in physical appearance (e.g., color change, precipitation).

  • Loss of potency over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of the oxazolidinone ring. The metabolism of famoxadone is known to involve the opening of the oxazolidinone ring.[1] Control the pH of the formulation with appropriate buffer systems. Protect the formulation from excessive moisture by using desiccants or appropriate packaging.
Photodegradation. Conduct photostability studies to assess the light sensitivity of this compound. Use light-protective packaging (e.g., amber vials, opaque containers).
Oxidative degradation. The phenoxyphenyl and phenylamino moieties could be susceptible to oxidation.[1] Include antioxidants in the formulation. Package the product under an inert gas like nitrogen.
Incompatibility with excipients. Perform drug-excipient compatibility studies using techniques like differential scanning calorimetry (DSC) and HPLC to identify any interactions. Select inert and compatible excipients.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method to assess the stability of this compound in a formulation by separating the intact drug from its potential degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient. A common starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).[3]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where famoxadone has significant absorbance (e.g., 230 nm).[3]
Column Temperature 30 °C
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., acetonitrile).

  • Sonication may be required to ensure complete dissolution.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies:

To ensure the method is stability-indicating, subject the this compound formulation to stress conditions:

  • Acid/Base Hydrolysis: Treat the sample with 0.1 N HCl and 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid or liquid formulation to dry heat (e.g., 80 °C).

  • Photodegradation: Expose the formulation to UV and visible light.

Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble this compound Formulations

This protocol describes a method to evaluate the in vitro release of this compound from a formulated product.

1. Dissolution Apparatus and Parameters:

Parameter Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of a buffered solution (e.g., pH 6.8 phosphate buffer) containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions. The pH can be varied to simulate different physiological environments.
Temperature 37 ± 0.5 °C
Paddle Speed 50 rpm
Sampling Time Points 5, 10, 15, 30, 45, and 60 minutes

2. Procedure:

  • Place one unit of the this compound formulation into each dissolution vessel.

  • Start the apparatus and withdraw samples at the specified time points.

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC as described in Protocol 1).

3. Data Analysis:

Plot the percentage of drug dissolved against time to obtain the dissolution profile. Compare the profiles of different formulations to assess the impact of formulation variables on drug release.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Testing cluster_evaluation Evaluation API This compound API Excipient Excipient Selection API->Excipient Process Process Optimization (e.g., Milling, Granulation) Excipient->Process Formulation Final Formulation Process->Formulation Dissolution Dissolution Testing Formulation->Dissolution Stability Stability Studies Formulation->Stability HPLC HPLC Analysis Dissolution->HPLC Stability->HPLC Data Data Analysis HPLC->Data Lead Lead Formulation Selection Data->Lead

Caption: Experimental workflow for this compound formulation development.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Famoxadone This compound Famoxadone->ComplexIII Inhibition

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

References

Validation & Comparative

Unveiling the Molecular Grip: A Comparative Guide to the Validation of (S)-famoxadone's Binding Site on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-famoxadone's interaction with the cytochrome bc1 complex, supported by experimental data. We delve into the structural basis of its inhibitory action, compare it with other key inhibitors, and provide detailed experimental protocols for validation.

This compound, a potent fungicide, targets the quinol oxidation (Qo) site of the mitochondrial cytochrome bc1 complex (also known as complex III), a crucial enzyme in the electron transport chain responsible for ATP synthesis.[1][2] Its efficacy stems from a precise molecular interaction that disrupts the enzyme's catalytic cycle. This guide illuminates the experimental validation of this binding site and compares the inhibitory characteristics of this compound with other well-known cytochrome bc1 complex inhibitors.

Performance Comparison of Cytochrome bc1 Complex Inhibitors

The inhibitory potency of this compound and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several key inhibitors, highlighting their relative potencies and the impact of resistance-conferring mutations.

InhibitorTarget SiteOrganism/SystemWild-Type IC50 (nM)G143A Mutant IC50 (nM)Reference
This compoundQoRhodobacter sphaeroides--[3]
Bovine mitochondria>300x higher than Rs-[3]
AzoxystrobinQoBos taurus47.7>100,000[4]
StigmatellinQoBos taurus2.8-[4]
MyxothiazolQoSaccharomyces cerevisiae--
Antimycin AQiPorcine mitochondria0.033-[5]
CyazofamidQiPorcine mitochondria12,900-[5]

Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzyme. The G143A mutation in the cytochrome b gene is a common mechanism of resistance to Qo inhibitors.[6][7]

Experimental Validation of the Binding Site

The definitive validation of this compound's binding site at the Qo pocket of the cytochrome bc1 complex has been achieved primarily through X-ray crystallography. This powerful technique provides a high-resolution, three-dimensional view of the inhibitor bound to its protein target, revealing the precise molecular interactions that govern its inhibitory activity.

Key Findings from Crystallographic Studies:
  • This compound binds to the Qo site: Crystal structures of the cytochrome bc1 complex in the presence of this compound unequivocally show the inhibitor occupying the Qo pocket on the cytochrome b subunit.[3]

  • Aromatic-Aromatic Interactions are Crucial: The binding is stabilized by a network of aromatic-aromatic (π-π) interactions between the inhibitor and specific amino acid residues lining the Qo pocket. This interaction is a key determinant of its high affinity and specificity.

  • Conformational Changes: The binding of this compound induces conformational changes in the cytochrome b subunit and the Rieske iron-sulfur protein (ISP), another critical subunit of the complex. This "induced fit" stabilizes the inhibitor in the binding pocket and prevents the movement of the ISP, which is essential for electron transfer, thereby inhibiting the enzyme.

Site-directed mutagenesis studies further corroborate the binding site identified by crystallography. Introducing specific mutations in the amino acid residues predicted to interact with this compound leads to a significant decrease in its inhibitory potency, confirming the functional importance of these residues in inhibitor binding. The G143A mutation, for instance, confers a high level of resistance to many QoI fungicides.[6][8]

Experimental Protocols

Cytochrome bc1 Complex Activity Assay (Ubiquinol-Cytochrome c Reductase Assay)

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Purified cytochrome bc1 complex

  • Decylubiquinol (DBH2) as the substrate

  • Cytochrome c (from bovine heart)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Inhibitors (e.g., this compound, azoxystrobin) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer and cytochrome c.

  • Add a known concentration of the purified cytochrome bc1 complex to the cuvette.

  • To determine the effect of inhibitors, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Crystallization of the Cytochrome bc1 Complex with this compound

Obtaining high-quality crystals of a membrane protein complex like cytochrome bc1 is a challenging but essential step for structural studies. The following is a generalized protocol based on the lipidic cubic phase (LCP) method.

Materials:

  • Highly purified and concentrated cytochrome bc1 complex

  • This compound

  • Monoolein (host lipid for LCP)

  • Crystallization robot for dispensing the viscous LCP

  • Crystallization plates (glass sandwich plates)

  • Precipitant solutions (screening kits)

  • Cryoprotectant

  • Liquid nitrogen

Procedure:

  • Protein Preparation: The cytochrome bc1 complex is purified to homogeneity and concentrated. This compound is added in molar excess to ensure saturation of the binding sites.

  • LCP Formation: The protein-inhibitor complex is mixed with molten monoolein to form the lipidic cubic phase. This is typically done using coupled syringes.

  • Crystallization Setup: The viscous LCP containing the protein complex is dispensed in nanoliter volumes into the wells of a crystallization plate using a specialized robot.

  • Precipitant Screening: A precipitant solution is overlaid onto the LCP boli. A wide range of precipitant conditions are screened to find those that induce crystallization.

  • Crystal Harvesting and Cryo-cooling: Once crystals appear, they are carefully harvested from the LCP using micro-loops and flash-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice crystal formation.[9][10]

  • X-ray Diffraction: The frozen crystals are then exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data, which is subsequently used to determine the three-dimensional structure.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the cytochrome b gene to study their impact on inhibitor binding and enzyme function.

Materials:

  • Plasmid DNA containing the wild-type cytochrome b gene

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, flanked by 15-20 nucleotides of the correct sequence on both sides.[11][12]

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: The PCR product is treated with DpnI, which specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[13]

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: The transformed cells are plated on a selective medium. Colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: The mutated protein is then expressed and purified, and its enzymatic activity and sensitivity to inhibitors are characterized using the activity assay described above.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the electron transport chain and the experimental workflow for validating the binding site of this compound.

Electron_Transport_Chain cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane cluster_protons1 cluster_protons3 cluster_protons4 ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q p1 4H+ NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC p3 4H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV p4 2H+ H2O H2O ComplexIV->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H_out1 H_out1 p1->H_out1 H+ H_out3 H_out3 p3->H_out3 H+ H_out4 H_out4 p4->H_out4 H+ H_in H_in H_in->ATPSynthase H+ NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 1/2 O2 + 2H+ O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase Inhibitor This compound Inhibitor->ComplexIII Inhibits Qo site

Caption: The mitochondrial electron transport chain and the inhibitory action of this compound.

Caption: Experimental workflow for the validation of this compound's binding site.

References

A Comparative Efficacy Analysis of (S)-Famoxadone and Azoxystrobin as Quinone outside Inhibitor (QoI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous effort to safeguard crop health and yields, Quinone outside Inhibitor (QoI) fungicides represent a critical class of agrochemicals. This guide provides a detailed comparison of the efficacy of (S)-famoxadone, a representative of the oxazolidinedione chemical group, and azoxystrobin, a widely used strobilurin fungicide. Both compounds share a common mode of action by inhibiting mitochondrial respiration in fungi, yet exhibit nuances in their fungicidal activity and performance against specific pathogens.[1][2] This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in agricultural disease management.

Mechanism of Action: A Shared Pathway

Both famoxadone and azoxystrobin are classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[3][4] Their fungicidal activity stems from the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungi.[5] By binding to the Quinone outside (Qo) site of this complex, they block electron transfer, which in turn halts the production of ATP, the primary energy currency of the cell. This disruption of energy metabolism is ultimately lethal to the fungal pathogen. Despite their different chemical structures—famoxadone being an oxazolidinedione and azoxystrobin a strobilurin—their shared target site leads to cross-resistance.[2]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Inhibition by QoI Fungicides ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP QoI This compound Azoxystrobin QoI->ComplexIII Binds to Qo site

Shared signaling pathway of QoI fungicides.

Comparative Efficacy: In Vitro Studies

The following tables summarize the 50% effective concentration (EC50) values for famoxadone and azoxystrobin against key plant pathogens, providing a quantitative comparison of their fungicidal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Alternaria solani (Early Blight)

FungicideAzoxystrobin-Sensitive IsolatesAzoxystrobin-Reduced-Sensitive Isolates (F129L Mutation)
This compound Significantly lower than fenamidone and boscalidSignificantly lower than azoxystrobin, fenamidone, and boscalid
Azoxystrobin Significantly lower than fenamidone and boscalid~12-fold higher than for sensitive isolates

Data sourced from a study on the effect of the F129L mutation in Alternaria solani on fungicide sensitivity.[1][6][7]

Table 2: Efficacy of Famoxadone Against Oomycetes

PathogenEffective Concentration (mg/L)Observation
Plasmopara viticola 0.01Lysis of zoospores
Phytophthora infestans 0.01Lysis of zoospores

Data from a study on the biological mode of action of famoxadone.[8][9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the efficacy of fungicides. Below are detailed protocols for key experiments.

In Vitro Fungicide Sensitivity Testing (Spore Germination Assay)

This method is used to determine the concentration of a fungicide that inhibits 50% of spore germination (EC50).

  • Isolate Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar for Alternaria solani) to induce sporulation. Spores are harvested by flooding the culture plates with sterile distilled water and gently scraping the surface. The resulting spore suspension is filtered and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Dilution Series: Stock solutions of the test fungicides are prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made in sterile distilled water to achieve the desired test concentrations.

  • Assay Setup: Aliquots of each fungicide dilution are mixed with the spore suspension in the wells of a microtiter plate or on glass slides. A control group with no fungicide is included.

  • Incubation: The plates or slides are incubated under conditions optimal for spore germination (e.g., 25°C in the dark for a specified period).

  • Assessment: After incubation, a drop of a germination-staining solution is added to each well or slide to halt further germination. The percentage of germinated spores is determined by microscopic examination of a random sample of spores (typically 100 spores per replicate). A spore is considered germinated if the germ tube length is equal to or greater than the spore's width.

  • Data Analysis: The EC50 value is calculated by performing a regression analysis of the log-transformed fungicide concentrations against the probit-transformed germination inhibition percentages.

start Start culture Culture Fungal Isolates on Agar Medium start->culture harvest Harvest and Standardize Spore Suspension culture->harvest mix Mix Spore Suspension with Fungicide Dilutions harvest->mix prepare_fungicide Prepare Serial Dilutions of Fungicides prepare_fungicide->mix incubate Incubate under Optimal Conditions mix->incubate assess Assess Spore Germination Microscopically incubate->assess analyze Calculate EC50 Values via Regression Analysis assess->analyze end End analyze->end

Experimental workflow for in vitro fungicide sensitivity testing.

Discussion and Conclusion

The available data indicates that both this compound and azoxystrobin are highly effective QoI fungicides. Notably, this compound demonstrates significant in vitro activity against azoxystrobin-reduced-sensitive isolates of Alternaria solani, suggesting it may offer a valuable tool in resistance management programs for early blight.[1][6] Furthermore, the potent activity of famoxadone at very low concentrations against the oomycetes Plasmopara viticola and Phytophthora infestans highlights its importance in controlling devastating diseases like grape downy mildew and potato late blight.[8][9]

Azoxystrobin remains a cornerstone in broad-spectrum disease control. However, the emergence of resistant pathogen populations, such as those with the F129L mutation in Alternaria solani, necessitates the strategic use of alternative QoI fungicides like this compound. The distinct chemical structure of famoxadone may contribute to its efficacy against certain resistant strains, although cross-resistance remains a critical consideration.

For researchers and drug development professionals, these findings underscore the importance of continued research into the comparative efficacy of different QoI fungicides against a wider range of pathogens and resistant genotypes. Such studies are essential for the development of sustainable and effective disease management strategies in modern agriculture.

References

Cross-Resistance Between (S)-Famoxadone and Strobilurin Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (S)-famoxadone with other strobilurin fungicides, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data from publicly available scientific literature.

Introduction: Mechanism of Action and the Basis for Cross-Resistance

This compound, though not a strobilurin fungicide itself, belongs to the same cross-resistance group, the Quinone outside Inhibitors (QoIs).[1] Both famoxadone and strobilurin fungicides, such as azoxystrobin, trifloxystrobin, and pyraclostrobin, share a common mode of action. They inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III).[2] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

The primary mechanism for resistance to QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene, most commonly the substitution of glycine with alanine at position 143 (G143A). This mutation reduces the binding affinity of the fungicide to the Qo site, rendering it less effective. Due to this shared target site and resistance mechanism, fungi that have developed resistance to one strobilurin fungicide typically exhibit cross-resistance to other strobilurins and to famoxadone.

Quantitative Performance Data: A Comparative Analysis

The following table summarizes the effective concentration required to inhibit 50% of fungal growth (EC50) for famoxadone and various strobilurin fungicides against both sensitive (wild-type) and resistant fungal strains. Lower EC50 values indicate higher fungicidal activity. The Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive strain, providing a quantitative measure of the level of resistance.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Famoxadone and Strobilurin Fungicides Against Sensitive and Resistant Fungal Isolates

FungicideFungal SpeciesStrain TypeEC50 (µg/mL)Resistance Factor (RF)
Famoxadone Plasmopara viticolaSensitive0.012
Resistant (G143A)>100>8333
Azoxystrobin Alternaria spp.Sensitive0.02 - 0.08
Resistant (G143A)>100>1250
Plasmopara viticolaSensitive0.03
Resistant (G143A)>100>3333
Pyraclostrobin Cercospora sojinaSensitive0.003
Resistant (G143A)>1.0>333
Trifloxystrobin Venturia inaequalisSensitive0.01 - 0.03
Resistant (G143A)1.0 - >10>33 - >1000

Note: Data is compiled from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: In Vitro Fungicide Sensitivity Assay

The following is a generalized protocol for determining the EC50 values of fungicides against filamentous fungi, based on the widely used agar-amended medium assay.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% compared to a non-treated control.

Materials:

  • Pure cultures of fungal isolates (both sensitive and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide compounds (e.g., this compound, azoxystrobin)

  • Appropriate solvent for the fungicide (e.g., acetone, dimethyl sulfoxide)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Incubator

  • Calipers or ruler for measuring colony diameter

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of each fungicide in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Medium Amendment: Add the fungicidal solutions to molten PDA (cooled to approximately 45-50°C) to achieve the final desired concentrations. Also, prepare control plates with the solvent alone at the same concentration used in the treated plates.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) taken from the margin of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungus (e.g., 25°C) for a period sufficient for measurable growth in the control plates (typically 3-7 days).

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.

  • Data Analysis:

    • Calculate the mean colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Use probit analysis or non-linear regression to estimate the EC50 value from the dose-response curve.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for cross-resistance studies.

signaling_pathway substrates Substrates (e.g., Succinate) complex_ii Complex II (Succinate Dehydrogenase) substrates->complex_ii q Ubiquinone (Q) complex_ii->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III (Cytochrome bc1) qh2->complex_iii e- cytochrome_c Cytochrome c complex_iii->cytochrome_c e- complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient atp ATP atp_synthase->atp fungicides This compound & Strobilurins fungicides->complex_iii Inhibition g143a G143A Mutation g143a->complex_iii Alters Binding Site

Caption: Targeted signaling pathway of QoI fungicides.

experimental_workflow start Start: Fungal Isolate (Sensitive/Resistant) culture Fungal Culturing on Growth Medium start->culture inoculate Inoculate Plates with Fungal Plugs culture->inoculate prepare_fungicides Prepare Fungicide Stock Solutions & Serial Dilutions amend_media Amend Agar Medium with Fungicides prepare_fungicides->amend_media amend_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition & EC50 Values measure->analyze compare Compare EC50 & RF between Fungicides analyze->compare end End: Cross-Resistance Profile compare->end

Caption: Experimental workflow for cross-resistance studies.

References

(S)-Famoxadone: An In-Vivo Examination of Protective and Curative Efficacy in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo protective and curative actions of (S)-famoxadone in plants against fungal pathogens. Famoxadone, an oxazolidinedione fungicide, is a potent inhibitor of the mitochondrial respiratory chain at Complex III, disrupting the energy supply of fungal cells.[1] Its efficacy is compared with other prominent fungicides where data is available, supported by experimental data and detailed protocols.

Comparative Efficacy of Famoxadone and Alternatives

In whole plant tests, famoxadone has demonstrated strong preventative control of grape downy mildew (Plasmopara viticola) and potato late blight (Phytophthora infestans), with a residual activity of at least 7-10 days. However, no significant effect on disease control was observed when famoxadone was applied after inoculation.[1]

For comparison, a study on grapevine rust (Phakopsora euvitis) provides quantitative data on the protective and curative efficacy of other strobilurin fungicides, azoxystrobin and pyraclostrobin. It is important to note that this data is for a different disease and pathogen.

Table 1: Curative Efficacy of Azoxystrobin and Pyraclostrobin + Metiram against Grapevine Rust [2][3][4][5][6]

FungicideApplication Timing (Days After Inoculation)Disease Control (%) - Experiment 1Disease Control (%) - Experiment 2
Azoxystrobin285.390.1
470.575.8
855.262.3
Pyraclostrobin + Metiram288.192.4
475.480.1
860.765.9
Tebuconazole2100100
4100100
874.796.7
Ciproconazole2100100
4100100
868.260.7
Untreated Control-00

Data from a study on grapevine rust, not downy mildew. This table illustrates the type of data generated in curative action studies.[2][3][4][5][6]

All tested fungicides in the grapevine rust study, including azoxystrobin and pyraclostrobin, demonstrated excellent protective activity, providing 100% control when applied up to 14 days before inoculation.[2][3][4] This aligns with the known strong protective capabilities of strobilurin fungicides. The triazole fungicides, tebuconazole and ciproconazole, showed superior curative activity compared to the strobilurins in this particular study.[2][3][4][5][6]

Experimental Protocols

Below are detailed methodologies for in-vivo evaluation of fungicide efficacy, based on protocols described in the literature for grapevine rust. These can be adapted for other plant-pathogen systems.

In-Vivo Protective Efficacy Assay
  • Plant Material: Potted grapevine plants (e.g., Vitis labrusca 'Niagara') are grown in a greenhouse.

  • Fungicide Application: Fungicides are applied to the plants at their recommended dosages using a sprayer, ensuring complete coverage of the foliage. Control plants are sprayed with water.

  • Inoculation: At 4, 8, and 14 days after fungicide application, plants are artificially inoculated with a suspension of fungal spores (e.g., Phakopsora euvitis urediniospores at 10^5 spores/mL).

  • Incubation: Inoculated plants are maintained in a moist chamber at 23-25°C with a 12-hour photoperiod to facilitate infection.

  • Disease Assessment: Disease severity is assessed 14 days after inoculation using a diagrammatic scale to rate the percentage of leaf area affected.

  • Data Analysis: The percentage of disease control is calculated using the formula: 100 × [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control].

In-Vivo Curative Efficacy Assay
  • Plant Material and Inoculation: Potted grapevine plants are first artificially inoculated with a fungal spore suspension as described above.

  • Fungicide Application: Fungicides are applied at their recommended dosages at 2, 4, and 8 days after inoculation.

  • Incubation: Plants are maintained in a greenhouse under conditions favorable for disease development.

  • Disease Assessment: Disease severity is assessed 14 days after inoculation.

  • Data Analysis: The percentage of disease control is calculated as in the protective assay.

Visualizing the Mechanism and Workflow

Signaling Pathway

Famoxadone's primary mode of action is the inhibition of mitochondrial respiration. This disruption of cellular energy production in the fungus is a key stress signal. In the plant, mitochondrial dysfunction can trigger a retrograde signaling pathway, where signals from the mitochondria lead to changes in nuclear gene expression, often activating defense responses. One such pathway may involve the transcription factor ANAC017.

G cluster_pathogen Fungal Pathogen cluster_plant Plant Cell Famoxadone This compound Mitochondrion_Fungus Mitochondrion (Complex III) Famoxadone->Mitochondrion_Fungus Inhibits ATP_Fungus ATP Production Mitochondrion_Fungus->ATP_Fungus Blocks Fungal_Death Fungal Cell Death ATP_Fungus->Fungal_Death Leads to Mitochondrion_Plant Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion_Plant->ROS Generates Retrograde_Signal Retrograde Signal (e.g., involving ANAC017) ROS->Retrograde_Signal Activates Nucleus Nucleus Retrograde_Signal->Nucleus Translocates to Defense_Genes Defense Gene Expression Nucleus->Defense_Genes Induces Plant_Defense Enhanced Plant Defense Defense_Genes->Plant_Defense

Caption: Proposed signaling pathway of famoxadone's action.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the protective and curative in-vivo efficacy of fungicides.

G cluster_protective Protective Action Workflow cluster_curative Curative Action Workflow P_Start Start P_Fungicide Apply Fungicide P_Start->P_Fungicide P_Wait Wait 4, 8, or 14 days P_Fungicide->P_Wait P_Inoculate Inoculate with Pathogen P_Wait->P_Inoculate P_Incubate Incubate (14 days) P_Inoculate->P_Incubate P_Assess Assess Disease Severity P_Incubate->P_Assess P_End End P_Assess->P_End C_Start Start C_Inoculate Inoculate with Pathogen C_Start->C_Inoculate C_Wait Wait 2, 4, or 8 days C_Inoculate->C_Wait C_Fungicide Apply Fungicide C_Wait->C_Fungicide C_Incubate Incubate until 14 days post-inoculation C_Fungicide->C_Incubate C_Assess Assess Disease Severity C_Incubate->C_Assess C_End End C_Assess->C_End

Caption: In-vivo fungicide efficacy testing workflow.

References

Unraveling the Enantiomeric Puzzle: A Comparative Look at the Environmental Fate and Toxicology of Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereoselective behavior of the fungicide famoxadone reveals significant differences between its R- and S-enantiomers in terms of their environmental persistence, fungicidal activity, and toxicity to non-target organisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to facilitate a more accurate risk assessment and promote the development of safer, more effective agricultural products.

Famoxadone, a broad-spectrum fungicide, is a chiral compound, existing as two mirror-image stereoisomers, R-famoxadone and S-famoxadone.[1] Although sold as a racemic mixture (an equal blend of both enantiomers), emerging research demonstrates that these enantiomers can interact differently with biological systems and the environment. Understanding these differences is crucial for a complete evaluation of the fungicide's impact.

Comparative Efficacy and Environmental Fate

Significant variations in the fungicidal activity and environmental degradation of famoxadone enantiomers have been observed. The S-enantiomer generally exhibits higher fungicidal efficacy, while the R-enantiomer tends to be more persistent in certain environmental compartments.

Fungicidal Bioactivity

Studies have shown that S-famoxadone is the more active enantiomer against a range of plant pathogens. For instance, S-famoxadone was found to be 3.00 to 6.59 times more effective than R-famoxadone against five representative pathogens, including Alternaria solani.[2] In another study, the bioactivities of R-(-)-famoxadone were reported to be 2.7 to 178 times higher than S-(+)-famoxadone toward five different phytopathogens, highlighting the variability in enantioselectivity among fungal species.[3]

Environmental Degradation

The environmental persistence of famoxadone enantiomers is influenced by various factors, including the environmental matrix and the presence of aerobic or anaerobic conditions.

Under aerobic conditions in soil, R-famoxadone has been observed to degrade preferentially, leading to an enrichment of the S-enantiomer.[2] The half-life for the degradation of famoxadone enantiomers in soil under aerobic conditions ranged from 46.2 to 126 days.[2] Conversely, under anaerobic conditions, the degradation of famoxadone enantiomers was not found to be enantioselective, with half-lives ranging from 62.4 to 147 days.[2]

In plant matrices, the degradation can also be stereoselective. For example, in grapes, the half-life of S-(+)-famoxadone was 31.5 days, slightly shorter than the 38.5 days for R-(-)-famoxadone.[4] In processed products like apple cider and grape wine, the degradation rates of the enantiomers also differed.[5]

The following table summarizes the comparative degradation of famoxadone enantiomers in various environmental settings.

Environmental MatrixConditionR-famoxadone Half-life (days)S-famoxadone Half-life (days)Enantioselective TrendReference
SoilAerobicPreferential DegradationEnrichedR-famoxadone degrades faster[2]
SoilAnaerobic62.4 - 14762.4 - 147Not enantioselective[2]
Cucurbits and Field Soil-5.4 - 14.1 (racemate)5.4 - 14.1 (racemate)No stereoselective degradation[3]
GrapesOpen Field38.531.5S-famoxadone degrades slightly faster[4]
Apple Cider-69.386.6-[5]
Apple Pomace-231.0346.5-[5]
Grape Wine-69.377.0-[5]
Grape Pomace-231.0346.5-[5]

Comparative Toxicology

The toxicological profiles of famoxadone enantiomers also exhibit significant stereoselectivity, with the R-enantiomer generally displaying higher toxicity to a range of non-target organisms, including aquatic life and mammals.

Aquatic Toxicity

R-famoxadone has been shown to be considerably more toxic to aquatic organisms than its S-counterpart. For instance, the toxicity of R-famoxadone to the zebrafish (Danio rerio) was found to be 100 times greater than that of S-famoxadone.[2] R-famoxadone also demonstrated 1.80 to 6.40 times more toxicity than S-famoxadone towards the green algae Selenastrum bibraianum and the water flea Daphnia magna.[2]

OrganismR-famoxadone ToxicityS-famoxadone ToxicityFold Difference (R vs. S)Reference
Danio rerio (Zebrafish)HigherLower100x[2]
Selenastrum bibraianum (Green Algae)HigherLower1.80 - 6.40x[2]
Daphnia magna (Water Flea)HigherLower1.80 - 6.40x[2]
Eisenia foetida (Earthworm)HigherLower167x[3]
Mammalian Toxicity

Recent studies have shed light on the stereoselective cytotoxicity and metabolic behavior of famoxadone in mammals, indicating that R-famoxadone poses a higher health risk.

  • Cytotoxicity: R-famoxadone was found to be 1.5 times more toxic to human liver cancer (HepG2) cells than S-famoxadone.[6]

  • Bioavailability: The bioavailability of R-famoxadone in mice was six times higher than that of S-famoxadone, leading to its preferential accumulation.[6]

  • Mechanism of Toxicity: R-famoxadone induces more pronounced ferroptosis, a form of programmed cell death, compared to S-famoxadone.[6] This is achieved by causing greater upregulation of genes related to iron transport and lipid peroxidation, and greater downregulation of genes involved in peroxide clearance.[6] R-famoxadone also leads to more severe lipid peroxidation and reactive oxygen species (ROS) accumulation.[6] Furthermore, R-famoxadone has been linked to a higher risk of metabolic dysfunction-associated fatty liver disease (MAFLD) in mice, causing more significant disruptions in liver glucose and lipid metabolism compared to the S-enantiomer.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Enantioselective Analysis

The separation and quantification of famoxadone enantiomers are typically achieved using chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

  • Sample Preparation: Extraction of famoxadone residues from environmental or biological matrices is commonly performed using acetonitrile.[8][9] The extract is then cleaned up using materials like primary and secondary amine (PSA) and C18 sorbent.[8][9]

  • Chiral Separation: A chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate), is used to separate the R- and S-enantiomers.[8][9] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., formic acid-ammonium acetate).[8][9]

  • Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and selective detection of the separated enantiomers.[8][9]

Environmental Fate Studies
  • Soil Degradation: To study the degradation of famoxadone enantiomers in soil, experiments are conducted under controlled aerobic and anaerobic conditions. Soil samples are incubated at a specific temperature and moisture level after being treated with a known concentration of the famoxadone enantiomers. Samples are collected at various time intervals and analyzed to determine the concentration of each enantiomer, allowing for the calculation of half-lives.[2]

  • Dissipation in Crops: Field studies are conducted to investigate the dissipation of famoxadone enantiomers in crops like grapes and tomatoes.[4][10] The crops are treated with famoxadone, and samples are collected at different time points after application. The concentration of each enantiomer is then determined to assess their degradation rates.

Toxicology Assays
  • Aquatic Toxicity: Acute toxicity tests are performed on organisms like zebrafish, Daphnia magna, and green algae. These organisms are exposed to a range of concentrations of the individual enantiomers and the racemic mixture for a specified period (e.g., 48 or 96 hours). The endpoint, such as mortality (for fish and daphnia) or growth inhibition (for algae), is measured to determine the median lethal concentration (LC50) or median effective concentration (EC50).[2]

  • Mammalian Cytotoxicity: The cytotoxic effects of famoxadone enantiomers are often assessed using cell lines such as HepG2. The cells are exposed to different concentrations of the enantiomers, and cell viability is measured using assays like the MTT assay.[6]

  • In Vivo Studies: Animal models, such as mice, are used to investigate the in vivo toxicity and metabolic fate of the enantiomers. This can involve oral administration of the compounds and subsequent analysis of tissues and biofluids to determine their distribution, metabolism, and effects on various organs and metabolic pathways.[6][7]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Enantioselective Analysis cluster_data Data Interpretation Sample (Soil, Water, Crop) Sample (Soil, Water, Crop) Extraction (Acetonitrile) Extraction (Acetonitrile) Sample (Soil, Water, Crop)->Extraction (Acetonitrile) Cleanup (PSA, C18) Cleanup (PSA, C18) Extraction (Acetonitrile)->Cleanup (PSA, C18) Chiral HPLC Chiral HPLC Cleanup (PSA, C18)->Chiral HPLC Cellulose-based column Tandem MS/MS Tandem MS/MS Chiral HPLC->Tandem MS/MS Quantification Degradation Kinetics Degradation Kinetics Tandem MS/MS->Degradation Kinetics Toxicity Endpoints Toxicity Endpoints Tandem MS/MS->Toxicity Endpoints Risk Assessment Risk Assessment Degradation Kinetics->Risk Assessment

Fig. 1: Experimental workflow for enantioselective analysis.

ferroptosis_pathway cluster_cellular_effects Cellular Effects R_Famoxadone R-Famoxadone Iron_Transport Iron Transport Genes (Upregulation) R_Famoxadone->Iron_Transport Lipid_Peroxidation_Genes Lipid Peroxidation Genes (Upregulation) R_Famoxadone->Lipid_Peroxidation_Genes Peroxide_Clearance_Genes Peroxide Clearance Genes (Downregulation) R_Famoxadone->Peroxide_Clearance_Genes ACSL4 ACSL4 Activation R_Famoxadone->ACSL4 GPX4 GPX4 Inhibition R_Famoxadone->GPX4 S_Famoxadone S-Famoxadone S_Famoxadone->Iron_Transport S_Famoxadone->Lipid_Peroxidation_Genes S_Famoxadone->Peroxide_Clearance_Genes ROS Reactive Oxygen Species (ROS) Accumulation Iron_Transport->ROS Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation_Genes->Lipid_Peroxidation Peroxide_Clearance_Genes->ROS ACSL4->Lipid_Peroxidation GPX4->Lipid_Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Fig. 2: Proposed ferroptosis pathway induced by famoxadone enantiomers.

References

A Proposed Framework for Comparative Transcriptomic and Proteomic Analysis of Fungal Response to (S)-Famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive experimental framework for the comparative transcriptomic and proteomic analysis of fungi treated with the fungicide (S)-famoxadone. To date, public databases lack specific transcriptomic or proteomic datasets detailing the global cellular response of fungi to this compound. This document, therefore, serves as a detailed proposal and methodological guide for researchers aiming to elucidate the broader molecular impact of this agricultural and pharmaceutical compound. Such studies are critical for understanding its precise mode of action, identifying potential resistance mechanisms, and discovering new antifungal targets.

This compound is a potent inhibitor of mitochondrial respiration, specifically targeting the cytochrome bc1 complex (Complex III).[1][2][3][4] This targeted action disrupts the electron transport chain, leading to a collapse in cellular energy production and subsequent fungal cell death.[1][3][4] While this primary mechanism is well-established, a global analysis of gene and protein expression would provide unprecedented insight into the downstream cellular stress responses and metabolic reprogramming that occur upon treatment.

Proposed Experimental Design and Rationale

A comparative -omics approach will allow for a multi-faceted understanding of the fungal response to this compound. By comparing the transcriptomes and proteomes of treated versus untreated fungal cultures, we can identify differentially expressed genes and proteins, revealing the key pathways and cellular processes affected by the fungicide.

Model Organisms:

The selection of appropriate fungal species is crucial. Given that famoxadone is effective against a range of Oomycetes and Ascomycetes, candidate organisms could include:

  • Phytophthora infestans (Oomycete): The causative agent of late blight in potatoes and tomatoes.[4]

  • Plasmopara viticola (Oomycete): The causative agent of downy mildew in grapes.[4]

  • Aspergillus fumigatus (Ascomycete): An opportunistic human pathogen.

  • Saccharomyces cerevisiae (Ascomycete): A well-characterized model organism for studying eukaryotic cellular processes.

Experimental Groups:

For each fungal species, the following experimental groups should be established:

  • Control Group: Fungal cultures grown in standard media without this compound.

  • Treatment Group: Fungal cultures grown in media containing a sub-lethal concentration of this compound. This concentration should be determined empirically to induce a measurable stress response without causing immediate cell death.

  • Time-Course Analysis: Samples should be collected at multiple time points post-treatment (e.g., 1h, 3h, 6h, 12h) to capture both early and late cellular responses.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting the proposed transcriptomic and proteomic analyses.

Fungal Culture and Treatment
  • Culture Conditions: Grow the selected fungal species in an appropriate liquid medium (e.g., Potato Dextrose Broth for P. infestans, Yeast Peptone Dextrose for S. cerevisiae) at the optimal temperature and shaking speed.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the fungicide to the treatment group cultures to achieve the desired sub-lethal concentration. An equivalent volume of the solvent should be added to the control group cultures.

  • Harvesting: At each time point, harvest the fungal mycelium or cells by filtration or centrifugation. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until further processing.

Transcriptomic Analysis (RNA-Seq)
  • RNA Extraction: Extract total RNA from the frozen fungal samples using a commercially available kit with a protocol optimized for fungi, including a DNase treatment step to remove any contaminating genomic DNA.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA using a standard protocol, such as the TruSeq RNA Library Prep Kit (Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to the reference genome of the respective fungal species using a splice-aware aligner like HISAT2 or STAR.

    • Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the treatment group compared to the control group at each time point.

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways that are most affected by this compound treatment.

Proteomic Analysis (LC-MS/MS)
  • Protein Extraction: Lyse the frozen fungal samples in a suitable lysis buffer containing protease inhibitors. Solubilize the proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for the multiplexing of samples and accurate relative quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Protein Identification and Quantification: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer to identify and quantify the proteins in each sample.

    • Differential Protein Expression Analysis: Identify proteins with significant changes in abundance between the treatment and control groups.

    • Functional Annotation and Pathway Analysis: Perform GO and pathway enrichment analysis on the differentially expressed proteins to identify the affected cellular processes.

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how the quantitative data from the proposed experiments could be structured for easy comparison.

Table 1: Hypothetical Transcriptomic Data Summary

Gene IDGene NameLog2 Fold Change (3h)p-value (3h)Log2 Fold Change (12h)p-value (12h)Putative Function
PI01234cyp511.80.0012.5<0.0001Ergosterol biosynthesis
PI05678hsp703.2<0.00011.50.005Stress response
PI09101sod12.10.00051.90.001Oxidative stress
PI11213atp5a-2.5<0.0001-3.1<0.0001ATP synthesis
PI14151cox4-2.8<0.0001-3.5<0.0001Mitochondrial respiration

Table 2: Hypothetical Proteomic Data Summary

Protein IDProtein NameLog2 Fold Change (3h)p-value (3h)Log2 Fold Change (12h)p-value (12h)Cellular Localization
P12345Catalase2.50.00022.10.001Peroxisome
P67890Heat shock protein 903.8<0.00011.90.003Cytosol
P10111Cytochrome c oxidase-3.1<0.0001-3.9<0.0001Mitochondrion
P21314ATP synthase subunit alpha-2.9<0.0001-3.6<0.0001Mitochondrion
P51617Pyruvate kinase1.50.0050.80.05Cytosol

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed study.

G cluster_collection Sample Collection cluster_analysis Omics Analysis Fungal Culture Fungal Culture Control Control Fungal Culture->Control Treatment Treatment Fungal Culture->Treatment Time Points Time Points Control->Time Points Treatment->Time Points Harvesting Harvesting Time Points->Harvesting RNA Extraction RNA Extraction Harvesting->RNA Extraction Protein Extraction Protein Extraction Harvesting->Protein Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq LC-MS/MS LC-MS/MS Protein Extraction->LC-MS/MS Bioinformatics Bioinformatics RNA-Seq->Bioinformatics LC-MS/MS->Bioinformatics

Proposed experimental workflow for transcriptomic and proteomic analysis.

G S-Famoxadone S-Famoxadone Complex_III Mitochondrial Complex III S-Famoxadone->Complex_III Inhibits Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Disrupts ATP_Production ATP Production Electron_Transport->ATP_Production Drives Electron_Transport->ATP_Production Decreases ROS_Production Increased ROS Production Electron_Transport->ROS_Production Leads to Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Impairs Cell_Death Fungal Cell Death Cellular_Respiration->Cell_Death Oxidative_Stress Oxidative Stress Response ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Known signaling pathway affected by this compound in fungi.

Expected Outcomes and Significance

This proposed research will provide the first comprehensive view of the transcriptomic and proteomic landscape of fungi under this compound stress. The expected outcomes include:

  • Identification of novel genes and proteins involved in the fungal response to mitochondrial inhibition.

  • Elucidation of secondary modes of action and off-target effects of this compound.

  • Understanding the molecular basis of potential resistance mechanisms , such as the upregulation of efflux pumps or alternative metabolic pathways.

  • Discovery of new, synergistic drug targets that could be co-inhibited with this compound to enhance its efficacy and combat resistance.

The insights gained from this research will be invaluable for the development of more effective and sustainable antifungal strategies in both agriculture and medicine.

References

Evaluating the Synergistic and Antagonistic Effects of (S)-Famoxadone with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Famoxadone, the biologically active enantiomer of the fungicide famoxadone, is a potent inhibitor of fungal mitochondrial respiration. Its efficacy is often enhanced when used in combination with other pesticides, leading to synergistic effects that can improve disease control and manage resistance. Conversely, antagonistic interactions can reduce the overall effectiveness of the combined products. This guide provides a comparative overview of the known and potential synergistic and antagonistic effects of this compound with other pesticides, supported by experimental principles and methodologies.

Understanding the Mode of Action of this compound

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides (FRAC Group 11). Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1] This disruption halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and spore germination.[2][3] The activity of famoxadone is mainly attributed to the (S)-isomer.[4]

dot

Famoxadone_MoA cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Famoxadone This compound Famoxadone->Inhibition

Caption: Mechanism of action of this compound in the fungal mitochondrion.

Documented Synergistic Interactions

The most well-documented synergistic combination for famoxadone is with cymoxanil . This combination is commercially available and widely used.

Table 1: Synergistic Effect of Famoxadone and Cymoxanil

Combination PartnerTarget Pathogen(s)Observed EffectMechanism of Synergy (Postulated)
Cymoxanil Oomycetes (e.g., Plasmopara viticola, Phytophthora infestans)Enhanced disease control, combining preventative and curative action.[5]Famoxadone provides protectant and residual activity by inhibiting spore germination.[4] Cymoxanil is a locally systemic fungicide with curative and post-infection activity, inhibiting fungal RNA synthesis.[6][7] The different modes of action provide a broader window of control and help in resistance management.

A synergistic interaction has also been observed between a combination of famoxadone and cymoxanil with copper hydroxide in reducing the growth of copper-resistant strains of Xanthomonas perforans.[8]

Potential Interactions with Other Pesticide Classes

Quinone outside Inhibitors (QoIs)
  • Potential for Additive or Antagonistic Effects: Combining this compound with other QoI fungicides (e.g., pyraclostrobin, azoxystrobin) targets the same biochemical site (Complex III).[9][10] While this could lead to an additive effect at lower doses, it could also result in antagonism due to competition for the same binding site. Furthermore, this practice is generally not recommended as it increases the selection pressure for resistance to this entire class of fungicides.[9]

Demethylation Inhibitors (DMIs) - Triazoles
  • Potential for Synergistic Effects: Triazole fungicides (e.g., tebuconazole, propiconazole) inhibit the C14-demethylase enzyme involved in sterol biosynthesis, which is crucial for fungal cell membrane structure and function.[11] A combination with this compound would target two different and essential fungal processes: respiration and cell membrane integrity. This dual-pronged attack could result in a synergistic effect, providing broader-spectrum control and a valuable tool for resistance management.

Experimental Protocol for Evaluating Synergistic/Antagonistic Effects

To quantitatively assess the interaction between this compound and other pesticides, a standardized methodology is required. The Colby method is a widely accepted approach for calculating expected additive effects and comparing them with observed results.

Objective: To determine if the combination of this compound and another pesticide exhibits synergistic, antagonistic, or additive effects on the in vitro growth of a target fungal pathogen.
Materials:
  • This compound (technical grade)

  • Test pesticide (technical grade)

  • Target fungal pathogen (e.g., Alternaria solani, Phytophthora infestans)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile petri dishes

  • Solvent for pesticides (e.g., acetone, DMSO)

  • Micropipettes

  • Incubator

Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the test pesticide in a suitable solvent.

  • Determination of EC50:

    • Perform a dose-response experiment for each pesticide individually.

    • Prepare a series of dilutions of each pesticide in the fungal growth medium.

    • Inoculate the center of each petri dish with a mycelial plug of the target fungus.

    • Incubate the plates under optimal growth conditions.

    • Measure the radial growth of the fungal colony and calculate the percentage of growth inhibition relative to a control (medium with solvent only).

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) for each pesticide using probit analysis or other suitable statistical methods.

  • Testing of Combinations:

    • Prepare mixtures of this compound and the test pesticide at various ratios (e.g., based on their EC50 values).

    • Conduct the in vitro growth inhibition assay with these mixtures as described above.

  • Data Analysis using Colby's Formula:

    • Calculate the expected growth inhibition for each combination using the following formula: E = X + Y - (XY/100) Where:

      • E = The expected percent inhibition of the mixture.

      • X = The observed percent inhibition of this compound at a given concentration.

      • Y = The observed percent inhibition of the test pesticide at a given concentration.

    • Compare the observed inhibition of the mixture with the expected inhibition (E).

      • If Observed > Expected: Synergism

      • If Observed < Expected: Antagonism

      • If Observed = Expected: Additive Effect

dot

Experimental_Workflow cluster_Preparation Preparation cluster_Individual_Testing Individual Pesticide Testing cluster_Combination_Testing Combination Testing cluster_Analysis Data Analysis Stock_S Prepare this compound Stock Solution Dose_Response_S Dose-Response Assay for this compound Stock_S->Dose_Response_S Prepare_Mixtures Prepare Pesticide Mixtures Stock_S->Prepare_Mixtures Stock_P Prepare Test Pesticide Stock Solution Dose_Response_P Dose-Response Assay for Test Pesticide Stock_P->Dose_Response_P Stock_P->Prepare_Mixtures EC50_S Calculate EC50 for this compound Dose_Response_S->EC50_S EC50_P Calculate EC50 for Test Pesticide Dose_Response_P->EC50_P EC50_S->Prepare_Mixtures EC50_P->Prepare_Mixtures Combination_Assay In Vitro Growth Inhibition Assay Prepare_Mixtures->Combination_Assay Observed_Inhibition Measure Observed Inhibition Combination_Assay->Observed_Inhibition Comparison Compare Observed vs. Expected Observed_Inhibition->Comparison Colby_Formula Calculate Expected Inhibition (Colby's Formula) Colby_Formula->Comparison Result Determine Interaction (Synergism, Antagonism, Additive) Comparison->Result

Caption: Workflow for evaluating pesticide interactions using the Colby method.

Conclusion

The evaluation of synergistic and antagonistic effects is crucial for developing effective and sustainable pest management strategies. While the synergistic interaction of this compound with cymoxanil is well-established, there is a clear need for further quantitative research to explore its interactions with a broader range of pesticides. The methodologies outlined in this guide provide a framework for researchers to conduct these vital assessments. Understanding these interactions will enable the rational design of pesticide combinations that maximize efficacy, minimize environmental impact, and mitigate the development of resistance.

References

Safety Operating Guide

Proper Disposal of (S)-Famoxadone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of (S)-famoxadone is critical for laboratory safety and compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will minimize environmental impact and ensure compliance with regulatory standards.

This compound is recognized as being very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1][2]

Key Disposal and Safety Procedures

This table summarizes the critical aspects of this compound waste management, based on safety data sheet recommendations.

Procedure CategoryGuidelineCitations
General Waste Disposal Dispose of contents and containers at an approved waste disposal plant. Waste materials must be disposed of in accordance with national and local regulations. Do not mix with other waste.
Contaminated Materials Subcontract the disposal of waste to a licensed waste disposer, providing them with detailed information about the waste.[3]
Prohibited Actions Open dumping or burning of this compound or its packaging is strictly prohibited. Do not allow the product to enter drains, sewers, or any body of water.[1][4]
Container Management Empty containers completely before disposal. Take empty containers for recycling, recovery, or waste disposal in accordance with local regulations. Where applicable, triple or pressure rinse containers and add rinsings to spray tanks.[3][4]
Spill Management In case of a spill, prevent the material from entering sewers and public waters. Cover large spills to prevent dispersal. Collect the spilled material and place it in a suitable, sealed container for disposal.[3][4]
Recommended Disposal Method Incineration in accordance with local, state, and national environmental laws is an acceptable method of disposal.[4]

Experimental Protocols

Currently, publicly available safety and disposal literature does not provide detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is to engage a licensed waste disposal service for its management.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Famoxadone_Disposal_Workflow cluster_start Waste Generation cluster_classification Waste Classification cluster_disposal_paths Disposal Pathways cluster_actions Actionable Steps cluster_final Final Disposition start This compound Waste Generated classify Classify Waste Type start->classify empty_container Empty Container classify->empty_container Container spill_residue Spill Residue / Contaminated PPE classify->spill_residue Spill/PPE unused_product Unused or Expired Product classify->unused_product Bulk/Unused rinse Triple Rinse Container (if applicable) empty_container->rinse collect Collect in a Labeled, Sealed Container spill_residue->collect package Package for Disposal (Original Container Preferred) unused_product->package dispose Transfer to Licensed Waste Disposal Service rinse->dispose collect->dispose package->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (S)-famoxadone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-famoxadone

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Toxicology Summary

This compound is a fungicide that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to handle this compound with care to avoid adverse health effects.

MetricValueSpecies
Acute Oral LD50 > 5000 mg/kgRat
Acute Dermal LD50 > 2000 mg/kgRabbit
Acute Inhalation LC50 > 5.3 mg/LRat
Eye Irritation Mild Irritant
Skin Irritation Non-irritant to Mild Irritant
Skin Sensitization Not a sensitizer

This table summarizes key toxicological data for famoxadone. Data sourced from multiple safety data sheets.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be used to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Guidelines
Respiratory Protection A NIOSH-approved respirator with a P1 or P95 filter is required to protect against inhalation of dust or aerosols.[3] P1 filters are rated to remove at least 80% of airborne particles, while P95 filters remove at least 95%. For operations that may generate fine dust or aerosols, a higher level of protection may be warranted. Ensure the respirator is properly fitted and a seal check is performed before each use.
Eye and Face Protection Chemical safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as preparing solutions or handling larger quantities, chemical splash goggles and a face shield should be worn.
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 15 mil (0.38 mm) are recommended for handling this compound and its solutions.[4] Nitrile provides good resistance against a broad range of chemicals, including those commonly used as solvents in pesticide formulations.[2][5][6] For prolonged contact or when handling concentrated forms, consider double-gloving or using gloves with a longer breakthrough time. Always inspect gloves for tears or punctures before use and wash the exterior before removal.
Protective Clothing A protective suit or a long-sleeved lab coat should be worn to protect the skin.[3] For significant handling operations, disposable coveralls are recommended. Ensure that sleeves are tucked into gloves and pant legs are worn outside of boots to prevent chemicals from entering.
Footwear Closed-toe shoes are mandatory in a laboratory setting. When handling larger quantities of this compound or in situations with a risk of spills, chemical-resistant boots should be worn.
Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Solution Preparation:

  • When weighing the solid form of this compound, do so in a fume hood to avoid inhaling any airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Post-Handling Decontamination:

  • Wipe down all work surfaces and equipment with a suitable decontaminating solution (e.g., a 10% bleach solution followed by a water rinse, or as determined by your institution's safety protocols).

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated bench paper, and disposable PPE (gloves, coveralls) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. Container Decontamination:

  • For empty containers of this compound, a triple-rinse procedure should be followed before disposal or recycling.[3][7][8]

    • Empty the container completely into the appropriate waste stream.

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., the solvent used for the solution, or as recommended by safety guidelines).

    • Securely cap the container and shake vigorously for at least 30 seconds.

    • Empty the rinsate into the designated liquid hazardous waste container.

    • Repeat the rinsing process two more times.

  • After the final rinse, puncture the container to prevent reuse and dispose of it according to your institution's and local regulations.

3. Disposal of Hazardous Waste:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Emergency Procedures
  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Personal Protective Equipment (PPE) - Respirator (P1/P95) - Safety Goggles/Face Shield - Nitrile Gloves (15 mil) - Protective Suit/Lab Coat prep_workspace 2. Prepare Workspace - Work in a fume hood - Cover surfaces with bench paper - Ensure access to safety shower/eyewash prep_ppe->prep_workspace Proceed when ready handling_weigh 3. Weighing (Solid) - Use appropriate tools - Minimize dust generation prep_workspace->handling_weigh Begin handling handling_solution 4. Solution Preparation - Add solid to solvent slowly - Avoid splashing handling_weigh->handling_solution post_decontaminate 5. Decontaminate Workspace & Equipment - Wipe down surfaces - Clean reusable equipment handling_solution->post_decontaminate After handling is complete post_wash 6. Personal Decontamination - Wash hands and exposed skin post_decontaminate->post_wash disp_segregate 7. Segregate Waste - Solid Waste (PPE, paper) - Liquid Waste (solutions) - Sharps post_wash->disp_segregate Proceed to disposal disp_container 8. Decontaminate Empty Containers - Triple rinse with appropriate solvent - Puncture to prevent reuse disp_segregate->disp_container disp_dispose 9. Dispose of Hazardous Waste - Use licensed disposal service - Follow institutional and local regulations disp_container->disp_dispose emergency In Case of Exposure: - Follow First Aid Procedures - Seek Immediate Medical Attention

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-famoxadone
Reactant of Route 2
Reactant of Route 2
(S)-famoxadone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.